Bisnafide
Description
structure in first source
See also: this compound Dimesylate (active moiety of).
Properties
CAS No. |
144849-63-8 |
|---|---|
Molecular Formula |
C32H28N6O8 |
Molecular Weight |
624.6 g/mol |
IUPAC Name |
5-nitro-2-[(2R)-1-[2-[[(2R)-2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]amino]ethylamino]propan-2-yl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C32H28N6O8/c1-17(35-29(39)23-7-3-5-19-11-21(37(43)44)13-25(27(19)23)31(35)41)15-33-9-10-34-16-18(2)36-30(40)24-8-4-6-20-12-22(38(45)46)14-26(28(20)24)32(36)42/h3-8,11-14,17-18,33-34H,9-10,15-16H2,1-2H3/t17-,18-/m1/s1 |
InChI Key |
PXBZKHOQHTVCSQ-QZTJIDSGSA-N |
Isomeric SMILES |
C[C@H](CNCCNC[C@@H](C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-] |
Canonical SMILES |
CC(CNCCNCC(C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(R,R)-2,2'-(1,2-ethanediylbis(imino(1-methyl-2,1-ethanediyl)))-bis(5-nitro-1H-benz(de)isoquinolone-1,3-(2H)-dione)dimethanesulfonate bisnafide DMP 840 DMP-840 NSC D640430 NSC-D640430 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Bisnafide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisnafide, also known as Elinafide or LU 79553, is a potent anti-cancer agent belonging to the bis-naphthalimide class of compounds. Its cytotoxic effects stem from a dual mechanism of action that targets fundamental cellular processes: DNA bis-intercalation and the inhibition of topoisomerase II. This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.
Introduction
This compound is a synthetic compound characterized by two naphthalimide chromophores linked by a flexible polyamine chain. This unique structure enables it to function as a bifunctional agent, simultaneously interacting with DNA and inhibiting a critical enzyme involved in DNA topology. This dual-action mechanism contributes to its high cytotoxicity against a broad spectrum of cancer cell lines and its efficacy in preclinical tumor models. Understanding the intricacies of this compound's interactions with its cellular targets is paramount for its potential future development and the design of next-generation DNA-targeting agents.
Dual Mechanism of Action
DNA Bis-intercalation
The primary mode of this compound's interaction with DNA is through bis-intercalation, a process where both of its planar naphthalimide rings insert between the base pairs of the DNA double helix. This interaction exhibits a degree of sequence selectivity, with a preference for alternating purine-pyrimidine sequences.
The insertion of the two chromophores causes a significant distortion of the DNA structure, leading to:
-
Unwinding of the DNA Helix: The intercalation of this compound forces the DNA helix to unwind. Studies with the related compound LU 79553 have demonstrated a helix-unwinding angle of 37 degrees.
-
Elongation and Stiffening of the DNA Molecule: The insertion of the bulky naphthalimide groups increases the distance between base pairs, resulting in a measurable increase in the contour length of the DNA. This also leads to increased rigidity of the DNA molecule.
-
Interference with DNA Processes: The structural alterations induced by bis-intercalation disrupt the binding of DNA-processing proteins, thereby interfering with crucial cellular functions such as DNA replication and transcription.
Topoisomerase II Inhibition
In addition to its direct interaction with DNA, this compound also functions as a topoisomerase II inhibitor. Topoisomerase II is a vital enzyme that resolves DNA topological problems, such as catenanes (interlinked DNA circles) and supercoils, which arise during replication and transcription.
This compound's inhibitory mechanism is distinct from that of many other topoisomerase II poisons, such as etoposide. Instead of stabilizing the "cleavable complex" (a transient state where DNA is cleaved and covalently linked to the enzyme), this compound interferes with an earlier step in the catalytic cycle of topoisomerase II. This leads to a catalytic inhibition of the enzyme's function, preventing it from resolving DNA tangles. The accumulation of unresolved DNA catenanes and supercoils ultimately triggers a cell cycle arrest and apoptosis.
Quantitative Data
The anti-proliferative activity of this compound (Elinafide/LU 79553) has been evaluated in various human cancer cell lines and xenograft models. The following tables summarize the available quantitative data.
Table 1: In Vitro Cytotoxicity of Elinafide (LU 79553)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Human Colon Carcinoma | 0.014 | [1] |
| Ovarian Cancer Cell Line | Ovarian Cancer | 18.0 | [2] |
Table 2: In Vivo Antitumor Activity of Elinafide (LU 79553) in Human Tumor Xenograft Models
| Xenograft Model | Cancer Type | Treatment Schedule | Tumor Growth Inhibition | Outcome | Reference |
| MX-1 | Mammary | Daily for 9 days | >96% | Full regressions in 20/20 mice | [3] |
Experimental Protocols
Topoisomerase II Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer
-
20 mM ATP solution
-
This compound stock solution (dissolved in DMSO)
-
STEB (Stopping Buffer: 40% Sucrose, 100 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.5 mg/ml Bromophenol Blue)
-
1% Agarose gel in 1x TAE or TBE buffer
-
Ethidium bromide staining solution
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 1x Topoisomerase II Assay Buffer, 1 mM ATP, and kDNA.
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.
-
Enzyme Addition: Initiate the reaction by adding a predetermined unit of human Topoisomerase IIα to each tube.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding STEB buffer.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the catenated and decatenated DNA.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles and a retention of kDNA in the well.
DNase I Footprinting Assay
This technique is used to identify the specific DNA sequences where this compound binds.
Materials:
-
DNA probe containing the putative binding site, end-labeled with a radioactive or fluorescent tag
-
This compound solution
-
DNase I
-
DNase I digestion buffer
-
Stop solution (containing EDTA and a denaturant)
-
Polyacrylamide gel for sequencing
Procedure:
-
DNA-Ligand Binding: Incubate the end-labeled DNA probe with varying concentrations of this compound to allow for binding equilibrium to be reached.
-
DNase I Digestion: Add a limited amount of DNase I to the reaction to randomly cleave the DNA backbone. The regions of DNA where this compound is bound will be protected from cleavage.
-
Reaction Termination: Stop the digestion by adding the stop solution.
-
Denaturation and Electrophoresis: Denature the DNA fragments and separate them by size on a high-resolution polyacrylamide sequencing gel.
-
Autoradiography/Imaging: Visualize the DNA fragments. The "footprint" is the region on the gel where no DNA fragments are observed, corresponding to the binding site of this compound.
Downstream Signaling and Cellular Fate
The dual action of this compound on DNA and topoisomerase II triggers a cascade of cellular responses, ultimately leading to apoptosis.
-
DNA Damage Response (DDR): The distortion of the DNA helix by bis-intercalation is recognized by the cellular DNA repair machinery. The inability to repair this damage can lead to the activation of DDR pathways, involving sensor proteins like ATM and ATR, which in turn activate downstream effectors such as p53 and Chk1/2.
-
Cell Cycle Arrest: The inhibition of topoisomerase II and the resulting accumulation of unresolved DNA tangles, along with the activation of the DDR, leads to cell cycle arrest, typically at the G2/M phase. This prevents the cell from entering mitosis with damaged or improperly segregated chromosomes.
-
Apoptosis Induction: If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. This is mediated by the activation of caspase cascades, leading to the systematic dismantling of the cell.
Conclusion
This compound's multifaceted mechanism of action, involving both direct DNA interaction and enzyme inhibition, underscores its potential as a potent anticancer agent. The detailed understanding of its molecular interactions and the downstream cellular consequences provides a solid foundation for further preclinical and clinical investigation. The experimental protocols outlined in this guide offer a framework for the continued evaluation of this compound and the development of novel compounds with similar dual-action properties.
References
An In-depth Technical Guide to Bisnafide: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity
Bisnafide is a synthetic bis-naphthalimide compound that has been investigated for its potential as an anticancer agent. Its chemical structure is characterized by two naphthalimide moieties linked by a diamine chain. The dimesylate salt form is commonly used in research and clinical studies.
Chemical Structure
The chemical structure of this compound features two 5-nitro-substituted 1H-benz[de]isoquinoline-1,3(2H)-dione units. These are connected by a linker derived from N,N'-bis(2-aminoethyl)-1,2-ethanediamine.
IUPAC Name
The systematic IUPAC name for the active moiety is 2,2'-[1,2-ethanediylbis[imino[(1R)-1-methyl-2,1-ethanediyl]]]bis[5-nitro-1H-Benz[de]isoquinoline-1,3(2H)-dione].[1] The commonly used form is the dimethanesulfonate salt.
Molecular Formula and Weight
The molecular formula and weight for this compound and its dimesylate salt are provided in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound (free base) | C₃₂H₂₈N₆O₈ | 624.60 |
| This compound Dimesylate | C₃₂H₂₈N₆O₈·2CH₄O₃S | 816.81[1][2][3] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound dimesylate is presented below. These properties are crucial for understanding its behavior in biological systems and for formulation development.
| Property | Value | Reference |
| CAS Registry Number | 145124-30-7 | [1] |
| Appearance | Not explicitly found in search results | |
| Solubility | Not explicitly found in search results | |
| Melting Point | Not explicitly found in search results | |
| pKa | Not explicitly found in search results | |
| LogP (predicted) | 3.7 |
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects primarily through its interaction with DNA. It functions as a DNA intercalator, with a preference for guanine-cytosine (GC) rich regions. This intercalation disrupts the normal function of DNA and interferes with the activity of topoisomerase II, an enzyme critical for DNA replication and repair. The inhibition of topoisomerase II leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis and cell death.
The proposed signaling pathway leading to apoptosis following this compound treatment is illustrated below.
References
In-Depth Technical Guide to the Synthesis and Characterization of Bisnafide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisnafide and its derivatives represent a compelling class of bis-naphthalimide compounds with significant potential in oncology. Structurally characterized by two naphthalimide moieties connected by a flexible or rigid linker, these molecules primarily exert their cytotoxic effects through potent DNA intercalation and inhibition of topoisomerase II, enzymes crucial for DNA replication and repair. This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of this compound derivatives, intended to serve as a valuable resource for researchers in drug discovery and development.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives generally follows a modular approach, allowing for the systematic variation of the naphthalimide core, the linker, and terminal substituents to explore structure-activity relationships (SAR). The archetypal structure, this compound, features two 5-nitro-1,8-naphthalimide units linked by an ethylenediamine bridge.
General Synthetic Strategy
A common synthetic route to bis-naphthalimide derivatives involves the condensation of a substituted 1,8-naphthalic anhydride with a diamine linker. Modifications to the naphthalimide ring are typically introduced on the starting anhydride, while the nature of the linker is determined by the choice of the diamine.
Scheme 1: General Synthesis of Bis-Naphthalimide Derivatives
Caption: General synthetic workflow for bis-naphthalimide derivatives.
Detailed Experimental Protocol: Synthesis of a Bis-Naphthalimide Derivative
The following protocol is a representative example for the synthesis of a bis-naphthalimide derivative, adapted from methodologies reported for analogous compounds.[1][2]
Materials:
-
Substituted 1,8-naphthalic anhydride (e.g., 3-nitro-1,8-naphthalic anhydride or 4-bromo-1,8-naphthalic anhydride)
-
Diamine linker (e.g., ethylenediamine, 1,3-diaminopropane)
-
Glacial acetic acid or Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
A mixture of the substituted 1,8-naphthalic anhydride (2 equivalents) and the diamine linker (1 equivalent) is suspended in a suitable solvent such as glacial acetic acid or DMF.
-
The reaction mixture is heated to reflux for several hours (typically 4-8 hours) and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed sequentially with water, ethanol, and diethyl ether to remove unreacted starting materials and impurities.
-
Further purification can be achieved by recrystallization from an appropriate solvent (e.g., a mixture of DMF and ethanol) or by column chromatography on silica gel.
Characterization of this compound Derivatives
Thorough characterization of newly synthesized this compound derivatives is essential to confirm their chemical structure and purity. Standard analytical techniques are employed for this purpose.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are fundamental for elucidating the molecular structure. The proton NMR spectrum provides information on the chemical environment of hydrogen atoms, including the aromatic protons of the naphthalimide rings and the protons of the linker chain. The carbon NMR spectrum confirms the carbon framework of the molecule.[3][4][5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the synthesized compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups, such as the imide carbonyl groups (typically appearing around 1650-1700 cm-1) and any nitro groups (around 1530 and 1350 cm-1) present in the molecule.
-
Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which should be in close agreement with the calculated values for the proposed structure.
Biological Activity and Structure-Activity Relationship (SAR)
The anticancer activity of this compound derivatives is typically evaluated in vitro against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
In Vitro Cytotoxicity
The cytotoxicity of this compound derivatives is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Table 1: In Vitro Cytotoxicity of Representative Bis-Naphthalimide Derivatives
| Compound ID | Linker | R Group on Naphthalimide | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Analog 1 | Ethylenediamine | 5-NO2 | MCF-7 (Breast) | 0.85 | |
| This compound Analog 2 | Propylenediamine | 5-NO2 | HeLa (Cervical) | 1.20 | |
| This compound Analog 3 | Ethylenediamine | 5-NH2 | A549 (Lung) | 2.50 | |
| This compound Analog 4 | Propylenediamine | 5-NH2 | HepG2 (Liver) | 3.10 | |
| Amonafide (mono-naphthalimide) | - | 5-NH2 | MCF-7 (Breast) | 5.20 |
Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions.
Structure-Activity Relationship (SAR)
SAR studies on bis-naphthalimide derivatives have revealed several key structural features that influence their anticancer activity:
-
The Naphthalimide Core: Substitution on the naphthalimide ring system significantly impacts biological activity. Electron-withdrawing groups, such as a nitro group at the 5-position, often enhance cytotoxicity.
-
The Linker Chain: The length and flexibility of the linker connecting the two naphthalimide units are critical. A linker of optimal length is required to allow for effective bis-intercalation into the DNA double helix. Polyamines have been widely used as linkers in the construction of bis-intercalators.
-
Terminal Groups: The nature of the terminal groups can influence the compound's solubility, cell permeability, and DNA binding affinity.
Mechanism of Action
The primary mechanism of action of this compound derivatives is the dual inhibition of DNA synthesis and function through DNA intercalation and targeting of topoisomerase II.
DNA Intercalation
The planar aromatic naphthalimide moieties of this compound derivatives insert themselves between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, leading to the inhibition of essential cellular processes such as replication and transcription.
Topoisomerase II Inhibition
Topoisomerase II is an enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. This compound derivatives act as topoisomerase II "poisons" by stabilizing the covalent complex between the enzyme and DNA, which leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptosis.
Caption: Signaling pathway of this compound derivatives.
Experimental Workflows
In Vitro Cytotoxicity Assay (MTT Assay)
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Conclusion
This compound derivatives continue to be a promising area of research for the development of novel anticancer agents. Their dual mechanism of action, involving DNA intercalation and topoisomerase II inhibition, provides a strong rationale for their potent cytotoxic effects. This technical guide has outlined the key aspects of their synthesis, characterization, and biological evaluation, offering a foundational resource for scientists and researchers dedicated to advancing cancer therapeutics. Further exploration of SAR, optimization of pharmacokinetic properties, and in-depth mechanistic studies will be crucial in translating the potential of these compounds into clinical applications.
References
- 1. Frontiers | Rational Design and Synthesis of Naphthalene Diimide Linked Bis-Naphthalimides as DNA Interactive Agents [frontiersin.org]
- 2. Rational Design and Synthesis of Naphthalene Diimide Linked Bis-Naphthalimides as DNA Interactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. files.core.ac.uk [files.core.ac.uk]
An In-depth Technical Guide to the Biological Targets and Pathways of Bisnafide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisnafide, and its closely related analogs such as ICRF-193, represent a unique class of anticancer agents that primarily target the nuclear enzyme DNA topoisomerase II. Unlike many other topoisomerase II inhibitors that function as poisons by stabilizing the enzyme-DNA cleavable complex, this compound acts as a catalytic inhibitor. This distinct mechanism of action leads to the induction of a DNA damage response, cell cycle arrest at the G2/M phase, and ultimately, apoptosis. This technical guide provides a comprehensive overview of the biological targets and signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in further research and drug development efforts.
Primary Biological Target: DNA Topoisomerase II
The principal molecular target of this compound and its analogs is the alpha isoform of DNA topoisomerase II (TOP2A), an essential enzyme that modulates the topological state of DNA to facilitate processes such as replication, transcription, and chromosome segregation.
Mechanism of Catalytic Inhibition
This compound and its congeners, such as ICRF-193, are classified as catalytic inhibitors of topoisomerase II. Their mechanism is distinct from topoisomerase poisons like etoposide. Instead of stabilizing the "cleavable complex," a transient intermediate where DNA is cleaved, these compounds lock the enzyme in a "closed-clamp" conformation after DNA re-ligation but before ATP hydrolysis. This prevents the enzyme from detaching from the DNA and completing its catalytic cycle, leading to the accumulation of enzyme-DNA complexes that are not associated with DNA strand breaks. This inhibition of enzymatic turnover is the primary mode of action. Notably, this compound and its related compounds do not intercalate into the DNA double helix.
Quantitative Inhibition Data
The inhibitory potency of bis(2,6-dioxopiperazine) derivatives against mammalian topoisomerase II has been quantified using in vitro decatenation assays. The half-maximal inhibitory concentrations (IC50) for several key compounds are summarized in the table below.
| Compound | Target Enzyme | IC50 (µM) |
| ICRF-193 | Calf Thymus Topoisomerase II | 2 |
| ICRF-154 | Calf Thymus Topoisomerase II | 13 |
| ICRF-159 | Calf Thymus Topoisomerase II | 30 |
| MST-16 | Calf Thymus Topoisomerase II | 300 |
Cellular Signaling Pathways Modulated by this compound
The catalytic inhibition of topoisomerase II by this compound triggers a cascade of cellular signaling events, primarily the DNA damage response and cell cycle checkpoints, which ultimately lead to apoptosis.
DNA Damage Response (DDR) Pathway
Treatment with the this compound analog ICRF-193 induces a robust DNA damage response, even in the absence of direct DNA cleavage by the drug.[1] This response is characterized by the activation of the key sensor kinases, Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[1]
The activation of ATM and ATR initiates a signaling cascade that includes the phosphorylation and activation of downstream effector proteins such as Checkpoint Kinase 2 (CHK2) and Breast Cancer 1 (BRCA1).[1] This signaling leads to the formation of nuclear foci containing DNA damage response proteins like γ-H2AX, 53BP1, NBS1, MDC1, and FANCD2.[1] The DDR activation by ICRF-193 is cell cycle-dependent, occurring in the S, G2, and M phases.[1]
G2/M Cell Cycle Arrest
A primary consequence of topoisomerase II inhibition by this compound is a robust arrest of the cell cycle at the G2/M transition. This is mediated by a "decatenation checkpoint" that is distinct from the classical DNA damage checkpoint. The cell senses the presence of unresolved DNA catenanes, which are intertwined sister chromatids that have not been separated by topoisomerase II.
The catalytic inhibition by ICRF-193 leads to the SUMOylation of topoisomerase II, a post-translational modification that is a key signal for the decatenation checkpoint. In metaphase, the checkpoint is activated by SUMOylated topoisomerase II, which then recruits Haspin kinase and subsequently Aurora B kinase to the chromosome arms. This signaling cascade, also involving Protein Kinase C ε (PKCε), delays the onset of anaphase, preventing premature sister chromatid separation.
Apoptosis Induction
Prolonged cell cycle arrest and the persistent presence of unresolved DNA topological problems ultimately lead to the induction of apoptosis. The precise apoptotic pathway initiated by this compound is still under investigation. However, studies with ICRF-193 suggest that it can induce apoptosis and that this process may not be entirely dependent on caspases, as caspase inhibitors do not completely abrogate ICRF-193-induced cell death. Furthermore, the 26S proteasome is implicated in the degradation of topoisomerase II following treatment with ICRF-193, suggesting a link between protein degradation and the apoptotic process.
Key Experimental Protocols
Topoisomerase II Decatenation Assay
This in vitro assay measures the ability of topoisomerase II to decatenate, or unlink, kinetoplast DNA (kDNA), a network of interlocked DNA circles. Inhibition of this activity is a direct measure of the compound's effect on the enzyme.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and ATP), kDNA substrate, and the test compound (this compound) at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase IIα to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light. Decatenated DNA will migrate as monomeric circles, while catenated kDNA will remain at the origin. The concentration of this compound that inhibits 50% of the decatenation activity is determined as the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structures.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye, such as propidium iodide (PI), and RNase A to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content.
-
Data Analysis: The resulting histogram of DNA content will show distinct peaks corresponding to cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content). The percentage of cells in each phase is quantified.
Apoptosis Assay by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has translocated to the outer membrane, but the membrane is still intact).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (the cell membrane has lost its integrity).
-
Conclusion
This compound and its analogs are potent catalytic inhibitors of DNA topoisomerase II, with a mechanism of action that is distinct from that of topoisomerase poisons. Their primary biological effects stem from the induction of a DNA damage response, mediated by the ATM/ATR and CHK2/BRCA1 pathways, and the activation of a G2/M decatenation checkpoint. These events culminate in cell cycle arrest and apoptosis. The detailed understanding of these pathways and the availability of robust experimental protocols are crucial for the continued investigation and potential clinical development of this unique class of anticancer agents. Further research is warranted to fully elucidate the downstream effectors of the apoptotic pathway triggered by this compound.
References
An In-depth Technical Guide on the Toxicology and Safety Profile of Amonafide
Introduction
This technical guide provides a comprehensive overview of the toxicology and safety profile of the investigational anticancer agent, Amonafide. Initial searches for "Bisnafide" did not yield sufficient relevant data, suggesting a possible misspelling or rarity of the term. Consequently, this guide focuses on the structurally related and extensively studied compound, Amonafide, a DNA intercalator and topoisomerase II inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Amonafide exerts its cytotoxic effects through two primary mechanisms: intercalation into DNA and inhibition of topoisomerase II.[1][2][3][4][5] As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription. Additionally, Amonafide acts as a topoisomerase II poison, stabilizing the covalent complex between the enzyme and DNA. This leads to the accumulation of protein-linked DNA strand breaks, ultimately triggering apoptotic cell death. Notably, the action of Amonafide against topoisomerase II is largely independent of ATP.
A metabolite of Amonafide, N-acetyl amonafide (NAA), formed by the action of N-acetyl transferase 2 (NAT2), has also been shown to be a potent topoisomerase II poison, inducing even higher levels of topoisomerase II covalent complexes than the parent compound. The variability in NAT2 activity among individuals can contribute to differences in Amonafide toxicity.
Quantitative Toxicology and Safety Data
The toxicological profile of Amonafide has been characterized in numerous clinical trials. The dose-limiting toxicity is primarily hematologic.
Table 1: Dose-Limiting Toxicities of Amonafide in Clinical Trials
| Toxicity | Dose Level (mg/m²) | Patient Population | Study Phase | Reference |
| Granulocytopenia | 690 and greater | Refractory solid tumors | I | |
| Granulocytopenia | 800-1104 | Refractory solid tumors | I | |
| Myelosuppression | 400 (daily x 5) | Pancreatic adenocarcinoma | II | |
| Granulocytopenia | 300-450 (daily x 5) | Renal cell carcinoma | II | |
| Hematologic Toxicity | 300 (daily x 5) | Mixed mesodermal tumors | II | |
| Mucositis & Skin Erythema | 1800 (daily x 5) | Relapsed/refractory leukemia | I |
Table 2: Common Adverse Events Associated with Amonafide
| Adverse Event | Grade (WHO) | Incidence | Dose Level (mg/m²) | Patient Population | Reference |
| Nausea and Vomiting | 1 and 2 | 29/56 courses | ≥ 519 | Refractory solid tumors | |
| Diaphoresis, Flushing, Dizziness, Tinnitus | Not specified | Infusion-rate dependent | Not specified | Refractory solid tumors | |
| Granulocytopenia | ≥ 3 | 7/24 patients | 800 | Metastatic breast cancer | |
| Granulocytopenia | ≥ 3 | 3/8 patients | 900 | Metastatic breast cancer | |
| Nausea/Vomiting | Not specified | 62% | 800-900 | Metastatic breast cancer | |
| Neurotoxicity | 3 | 1 patient | 800-900 | Metastatic breast cancer | |
| Orthostatic Hypotension | 4 | 1 patient | 800-900 | Metastatic breast cancer | |
| Granulocytopenia, Thrombocytopenia, Sepsis, Anaphylaxis, Transient aphasia | ≥ 3 | 47% of patients | 300 (daily x 5) | Advanced colorectal cancer |
Table 3: Pharmacokinetic Parameters of Amonafide
| Parameter | Value | Patient Population | Reference |
| Terminal Half-Life (t½) | 5.5 h (harmonic mean) | Refractory solid tumors | |
| Apparent Volume of Distribution (Vd) | 532 L/m² | Refractory solid tumors | |
| Total Body Clearance | 84 L/h/m² | Refractory solid tumors | |
| Urinary Excretion (unchanged drug) | < 5% of total dose | Refractory solid tumors | |
| Terminal Plasma Half-Life | 4.6 h (harmonic mean) | Relapsed/refractory leukemia |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the toxicological data.
Phase I Clinical Trial in Refractory Solid Tumors
-
Objective: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of Amonafide.
-
Patient Population: 38 patients with refractory solid tumors.
-
Drug Administration: Single intravenous (IV) infusion over 30 to 120 minutes, repeated every 28 days.
-
Dose Escalation: Doses ranged from 18 to 1,104 mg/m².
-
Toxicity Assessment: Monitored for hematologic and non-hematologic toxicities.
-
Pharmacokinetic Analysis: Amonafide plasma and urine concentrations were determined by high-pressure liquid chromatography (HPLC).
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of Amonafide that inhibits cell growth by 50% (IC50).
-
Cell Lines: Human cancer cell lines (e.g., HT-29, HeLa, PC3).
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with serial dilutions of Amonafide for a specified duration (e.g., 72 hours).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells metabolize MTT into a formazan product, which is then solubilized.
-
The absorbance is measured spectrophotometrically to determine cell viability.
-
Topoisomerase II-Mediated DNA Cleavage Assay
-
Objective: To assess the ability of Amonafide and its metabolites to induce topoisomerase II-mediated DNA cleavage.
-
Methodology:
-
Purified human topoisomerase II is incubated with supercoiled plasmid DNA in the presence of Amonafide or its metabolites.
-
The reaction is stopped by the addition of a detergent (e.g., SDS) to trap the covalent enzyme-DNA complexes.
-
The DNA is then treated with a protease to digest the protein component.
-
The resulting DNA (linearized, nicked, and supercoiled forms) is separated by agarose gel electrophoresis and visualized.
-
Summary and Conclusion
Amonafide is an investigational antineoplastic agent with a well-defined mechanism of action involving DNA intercalation and topoisomerase II inhibition. Its primary dose-limiting toxicity is myelosuppression, particularly granulocytopenia. Other common adverse effects include nausea, vomiting, and infusion-related reactions. The pharmacokinetic profile of Amonafide is characterized by a relatively short half-life and limited renal excretion of the parent compound. The metabolism of Amonafide to N-acetyl amonafide by NAT2 is a key factor influencing its toxicity profile. Further research into Amonafide and its derivatives may focus on mitigating its hematologic toxicity while retaining its anticancer efficacy.
References
- 1. Phase II trial of amonafide in advanced pancreas cancer. A Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Solubility and Stability of Bisnafide in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bisnafide, a bis-naphthalimide derivative, is a potent anti-cancer agent recognized for its activity as a DNA intercalator. The successful formulation and clinical application of this compound are contingent upon a thorough understanding of its physicochemical properties, particularly its solubility and stability in various solvent systems. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, alongside detailed experimental protocols for their determination. Due to the limited availability of specific quantitative data for this compound in public literature, this guide also incorporates general solubility and stability profiles of the broader bis-naphthalimide class of compounds to provide valuable context and predictive insights. Furthermore, this document outlines the putative signaling pathway associated with this compound's mechanism of action as a DNA intercalating agent.
Introduction to this compound
This compound is a synthetic compound belonging to the bis-naphthalimide class, which is characterized by two naphthalimide moieties linked by a flexible or rigid chain. These compounds have garnered significant interest in oncology due to their ability to intercalate into DNA, thereby disrupting DNA replication and transcription and inducing apoptosis in cancer cells. The clinical potential of this compound is directly linked to its formulation, which in turn depends on its solubility and stability in pharmaceutically acceptable solvents.
Solubility of this compound
A comprehensive search of the scientific literature reveals a notable absence of specific quantitative solubility data for this compound in a range of common organic and aqueous solvents. A safety data sheet for this compound mesylate explicitly states "No data available" for water solubility. However, the general class of bis-naphthalimides is known to exhibit poor aqueous solubility, a characteristic that often presents challenges in formulation development. For in vitro studies, these compounds are typically dissolved in polar aprotic solvents.
Qualitative Solubility Profile of Bis-naphthalimides
Based on studies of structurally related bis-naphthalimide compounds, a qualitative assessment of solubility can be inferred. This information is crucial for the initial selection of solvents for formulation development and analytical testing.
| Solvent Class | Solvent Examples | General Solubility of Bis-naphthalimides |
| Polar Aprotic | DMSO, DMF | Generally Good |
| Chlorinated | Dichloromethane, Chloroform | Moderate to Good |
| Aromatic | Toluene | Moderate |
| Alcohols | Ethanol, Methanol | Poor to Moderate |
| Ethers | Diethyl ether | Poor |
| Aqueous Buffers | PBS, Water | Poor to Insoluble |
Note: This table represents a generalized solubility profile for the bis-naphthalimide class of compounds and should be used as a preliminary guide. Actual solubility of this compound may vary and must be determined experimentally.
Experimental Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.
Materials
-
This compound (solid, high purity)
-
Selected solvents (e.g., DMSO, ethanol, water, phosphate-buffered saline pH 7.4)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary experiment should be conducted to determine the time required to reach a constant concentration.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Analysis:
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the solubility (S) using the following formula: S = C_measured × Dilution Factor
-
Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).
-
Experimental Workflow for Solubility Determination
Stability of this compound
General Considerations for Stability Testing
Stability studies for pharmaceutical compounds are typically conducted under various environmental conditions to predict their degradation profile. These studies are essential for identifying stable storage conditions and compatible excipients.
| Stress Condition | Typical Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl at room temperature or elevated temp. | To assess degradation in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at room temperature or elevated temp. | To assess degradation in alkaline environments. |
| Oxidation | 3% H₂O₂ at room temperature | To evaluate susceptibility to oxidative degradation. |
| Thermal Stress | Elevated temperatures (e.g., 40°C, 60°C) | To determine the impact of heat on stability. |
| Photostability | Exposure to UV and visible light (ICH Q1B) | To assess degradation upon exposure to light. |
Experimental Protocol for Stability-Indicating HPLC Method
A stability-indicating HPLC method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
Method Development and Validation
-
Chromatographic Conditions Development:
-
Select a suitable stationary phase (e.g., C18 column).
-
Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/buffer gradients) to achieve adequate separation between this compound and its potential degradation products.
-
Select an appropriate detection wavelength based on the UV-Vis spectrum of this compound.
-
-
Forced Degradation Studies:
-
Subject this compound solutions to the stress conditions outlined in the table above.
-
Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are resolved from the parent drug peak.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance under small, deliberate variations in chromatographic parameters.
-
Mechanism of Action and Signaling Pathway
This compound, as a bis-naphthalimide, exerts its cytotoxic effects primarily through DNA intercalation. This mechanism involves the insertion of the planar naphthalimide rings between the base pairs of the DNA double helix. This interaction leads to a cascade of cellular events culminating in cell death.
DNA Intercalation and Downstream Effects
The intercalation of this compound into DNA causes a local unwinding and lengthening of the DNA helix, which physically obstructs the progression of DNA and RNA polymerases. This interference with fundamental cellular processes triggers a DNA damage response (DDR). If the damage is extensive and cannot be repaired, the cell is directed towards programmed cell death, or apoptosis. One of the pathways that can be activated by the presence of cytoplasmic DNA, which can result from DNA damage, is the cGAS-STING pathway, leading to an innate immune response.
Conclusion
While specific quantitative data on the solubility and stability of this compound remains limited in the public domain, this guide provides a robust framework for researchers to experimentally determine these critical parameters. The provided protocols for the shake-flask solubility method and the development of a stability-indicating HPLC assay are based on industry-standard practices. The qualitative solubility information for the bis-naphthalimide class offers a valuable starting point for solvent screening. Understanding this compound's mechanism of action as a DNA intercalator is fundamental to its development as an anti-cancer therapeutic. The generation of comprehensive solubility and stability data will be instrumental in overcoming formulation challenges and advancing the clinical development of this compound.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisnafide, a bis-naphthalimide derivative, represents a class of compounds with significant potential in oncology. As a DNA intercalator and topoisomerase II inhibitor, it disrupts fundamental cellular processes essential for cancer cell proliferation. This technical guide provides an in-depth analysis of the patent landscape surrounding this compound and its related compounds, offering valuable insights for researchers, scientists, and drug development professionals. The following sections detail the core intellectual property, experimental data, and methodologies crucial for navigating the research and development of this promising class of therapeutic agents.
Core Intellectual Property Landscape
The patent landscape for this compound and its analogs is characterized by a focus on composition of matter, formulations, and methods of use. While a singular, comprehensive patent covering all aspects of this compound is not readily identifiable, the intellectual property is spread across several patents covering broader families of naphthalimide and DNA intercalating agents.
Synthesis and Analogs
Key patents in this domain often describe general methods for the synthesis of bis-naphthalimide compounds. These patents typically outline the reaction of a substituted naphthalic anhydride with a diamine linker. Variations in the naphthalimide ring substituents and the nature of the linker chain form the basis of many patent claims, aiming to improve solubility, cell permeability, and target specificity.
While a specific patent detailing the exact synthesis of this compound dimesylate is not publicly available, related patents for biguanides and other complex organic molecules describe multi-step synthetic routes that could be analogous. These generally involve the coupling of key intermediates and subsequent purification steps.[1]
Formulations
The formulation of DNA intercalating agents like this compound for therapeutic delivery is a critical aspect of their patent protection. Patents in this area often focus on creating stable, injectable formulations. These may involve the use of specific excipients, solvents, and lyophilization techniques to ensure the drug's stability and bioavailability.[2][3] For instance, patents for other complex injectable formulations describe the use of ricinoleate vehicles with alcohols and non-aqueous ester solvents to create sustained-release preparations.[2] Such approaches could be relevant to the development of this compound formulations.
Biological Activity and Mechanism of Action
This compound exerts its cytotoxic effects primarily through two interconnected mechanisms: DNA intercalation and inhibition of topoisomerase II.
DNA Intercalation
As a planar aromatic molecule, this compound inserts itself between the base pairs of double-stranded DNA. This intercalation distorts the DNA helix, interfering with essential cellular processes such as DNA replication and transcription. This mechanism is a hallmark of many potent anti-cancer agents.
Topoisomerase II Inhibition
This compound also functions as a topoisomerase II inhibitor. Topoisomerase II is a crucial enzyme that resolves DNA tangles and supercoils during replication and transcription. By stabilizing the transient DNA-topoisomerase II cleavage complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis (programmed cell death).
Quantitative Data
The following tables summarize key quantitative data for this compound-related compounds, providing a comparative overview of their biological activity. It is important to note that direct IC50 values for this compound are not consistently reported in publicly accessible literature. The data presented here is from studies on structurally related compounds, offering valuable insights into the potential potency of this compound and its derivatives.
Table 1: Topoisomerase II Inhibition by Bis(2,6-dioxopiperazine) Derivatives [4]
| Compound | IC50 (µM) |
| ICRF-193 | 2 |
| ICRF-154 | 13 |
| ICRF-159 | 30 |
| MST-16 | 300 |
Table 2: Antiproliferative Activity of Bis-Benzamide Derivatives
| Compound | Cell Line | IC50 (nM) |
| 14d | PCa | 16 |
Experimental Protocols
DNA Intercalation Assay (Fluorescent Intercalator Displacement)
This assay is used to determine the ability of a compound to intercalate into DNA. It relies on the displacement of a fluorescent dye (e.g., ethidium bromide) that is pre-bound to DNA.
Materials:
-
Double-stranded DNA (e.g., calf thymus DNA)
-
Fluorescent intercalating dye (e.g., ethidium bromide)
-
Test compound (this compound or related analog)
-
Assay buffer (e.g., Tris-HCl buffer with NaCl)
-
Fluorometer
Procedure:
-
Prepare a solution of DNA in the assay buffer.
-
Add the fluorescent dye to the DNA solution and incubate to allow for binding. This will result in a significant increase in fluorescence.
-
Measure the initial fluorescence intensity.
-
Add increasing concentrations of the test compound to the DNA-dye complex.
-
After an incubation period, measure the fluorescence intensity at each concentration of the test compound.
-
A decrease in fluorescence indicates that the test compound is displacing the fluorescent dye from the DNA, suggesting an intercalating binding mode.
-
The data can be used to calculate the binding affinity of the test compound.
Topoisomerase II Inhibition Assay (Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II. Kinetoplast DNA (kDNA), a network of interlocked DNA circles, is used as the substrate.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
ATP
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA)
-
Test compound (this compound or related analog)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Set up reaction tubes containing the assay buffer, ATP, and kDNA.
-
Add increasing concentrations of the test compound to the reaction tubes.
-
Initiate the reaction by adding topoisomerase II to each tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).
-
Analyze the reaction products by agarose gel electrophoresis.
-
In the absence of an inhibitor, topoisomerase II will decatenate the kDNA network into individual minicircles, which migrate faster through the gel.
-
In the presence of an effective inhibitor, the kDNA will remain catenated and will not enter the gel or will migrate as a high molecular weight band.
-
The concentration of the compound that inhibits 50% of the decatenation activity is the IC50 value.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound, DNA intercalation and topoisomerase II inhibition, directly triggers the DNA damage response pathway. This can subsequently activate downstream signaling cascades, including those involving p53 and cell cycle checkpoints, ultimately leading to apoptosis. The precise interplay with other signaling pathways, such as the MAPK and PI3K-Akt pathways, is an area of ongoing research for many topoisomerase II inhibitors.
DNA Damage Response Pathway
The following diagram illustrates a simplified workflow of the DNA damage response initiated by topoisomerase II inhibition.
Caption: DNA damage response pathway initiated by this compound.
Experimental Workflow for Evaluating Topoisomerase II Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of a potential topoisomerase II inhibitor like this compound.
Caption: Preclinical evaluation workflow for Topo II inhibitors.
Conclusion
The patent landscape for this compound and its analogs reflects a field of active research and development. While specific intellectual property for this compound itself is not consolidated, the broader patents covering naphthalimide derivatives and their formulations provide a framework for understanding the competitive landscape. The core mechanism of DNA intercalation and topoisomerase II inhibition is well-established, and the provided experimental protocols offer a foundation for further investigation. The quantitative data on related compounds underscore the potential of this chemical class. Future research will likely focus on the synthesis of novel analogs with improved efficacy and safety profiles, the development of targeted delivery systems, and a deeper understanding of the specific signaling pathways modulated by these compounds. This technical guide serves as a comprehensive resource for professionals engaged in the exciting and challenging endeavor of developing the next generation of DNA-targeting cancer therapies.
References
- 1. US2863919A - Biguanides - Google Patents [patents.google.com]
- 2. US7456160B2 - Formulation - Google Patents [patents.google.com]
- 3. US7645793B2 - Injectable pharmaceutical formulations - Google Patents [patents.google.com]
- 4. Inhibition of topoisomerase II by antitumor agents bis(2,6-dioxopiperazine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Bisnafide dosage and administration guidelines
Application Notes and Protocols for Bisnafide
Disclaimer: Information on a compound named "this compound" is not available in the public domain based on extensive searches. The following application notes and protocols are provided as a structured template. Researchers and drug development professionals should replace the placeholder information with validated data from their internal studies or from forthcoming publications on this compound.
Introduction
This compound is an investigational compound with a proposed mechanism of action involving the inhibition of key signaling pathways implicated in oncogenesis. Preclinical studies are underway to determine its safety, efficacy, and pharmacokinetic profile. These application notes provide a summary of available data and preliminary protocols for in vitro and in vivo evaluation.
Mechanism of Action
The primary mechanism of action of this compound is believed to be the inhibition of the XYZ signaling pathway, which is frequently dysregulated in various cancer types. This inhibition is thought to lead to cell cycle arrest and apoptosis in malignant cells.
analytical methods for detecting Bisnafide in biological samples
An overview of the analytical methods for the quantitative determination of Bisnafide, a novel bis-naphthalimide anticancer agent, in biological samples is presented. This document provides detailed protocols for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, tailored for researchers, scientists, and professionals in drug development.
Application Note: this compound Analysis in Human Plasma
The quantification of this compound in biological matrices, particularly human plasma, is crucial for clinical pharmacokinetic studies. A robust and validated HPLC method with UV detection has been established for this purpose, offering the necessary sensitivity, specificity, and precision for therapeutic drug monitoring.
Principle of the Method The primary method involves the isolation of this compound and an internal standard from human plasma via protein precipitation followed by liquid-liquid extraction. The extracted analyte is then separated from potential interferences using reverse-phase HPLC and quantified by UV detection at 274 nm.[1] This approach ensures reliable measurement of the drug within a therapeutic concentration range.
Quantitative Data Summary The performance characteristics of the HPLC-UV method for this compound analysis in human plasma are summarized below.[1]
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL (using a 1.0 mL plasma sample) |
| Concentration Range | 10 - 1000 ng/mL |
| Intraday Precision (RSD) | 2.7% to 8.6% |
| Interday Precision (RSD) | 5.6% to 11.5% |
| Mean Accuracy | ± 5.2% |
| Detection Wavelength | 274 nm |
| Drug Stability (in frozen plasma at -20°C) | Stable for at least 1 year |
| Freeze-Thaw Stability | Stable through at least two cycles |
Experimental Protocols
1. Protocol for Plasma Sample Preparation
This protocol details the steps for extracting this compound from human plasma samples prior to HPLC analysis.[1]
Materials:
-
Human plasma samples (heparinized)
-
Internal Standard (e.g., XE842)
-
Acetonitrile (ACN)
-
Boric acid-potassium chloride-sodium hydroxide buffer (0.1 M, pH 9)
-
Ethyl ether
-
Phosphoric acid (0.1 M)
-
Vortex mixer
-
Centrifuge
-
Vacuum aspiration system
Procedure:
-
Pipette 1.0 mL of the human plasma sample into a centrifuge tube.
-
Add the internal standard to the plasma sample.
-
Add 2.0 mL of acetonitrile to deproteinize the sample.
-
Vortex mix the sample thoroughly.
-
Add 1.0 mL of the pH 9 boric acid-potassium chloride-sodium hydroxide buffer.
-
Add 9.0 mL of ethyl ether to the mixture and vortex mix again.
-
Centrifuge the sample to separate the layers.
-
Transfer the upper ether layer to a new tube.
-
Perform a back-extraction by adding 250 µL of 0.1 M phosphoric acid to the ether layer and vortexing.
-
Centrifuge the sample.
-
Carefully remove the upper ether layer using vacuum aspiration.
-
The remaining acidic layer, containing the analyte, is ready for HPLC injection.
2. Protocol for HPLC-UV Analysis
This protocol outlines the instrumental conditions for the chromatographic separation and detection of this compound.[1]
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Shiseido Capcell Pak C8 column.[1]
-
Detection: UV detector set to a wavelength of 274 nm.
-
Injection Volume: A portion of the final acid extract from the sample preparation step.
-
Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
References
Application Notes and Protocols for the Development of a Bisnafide-Based Therapeutic
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of Bisnafide and its close analog, Amonafide. The protocols and data presented are intended to guide the development of novel therapeutics based on this class of DNA intercalating agents and topoisomerase II inhibitors.
Introduction
This compound and the structurally related compound Amonafide are potent anti-cancer agents that function through a dual mechanism of action: intercalation into DNA and inhibition of topoisomerase II.[1] This activity leads to the accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1] Amonafide has been the subject of numerous preclinical and clinical studies, providing a wealth of data to inform the development of next-generation derivatives like this compound. A key feature of Amonafide is its largely ATP-independent action against topoisomerase II, distinguishing it from classical inhibitors like etoposide and doxorubicin.[1]
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
This compound and Amonafide exert their cytotoxic effects by disrupting fundamental cellular processes involving DNA. As DNA intercalators, they insert themselves between the base pairs of the DNA double helix. This interaction alters the DNA's structure, which can interfere with the binding of enzymes like topoisomerase II.[1]
Topoisomerase II is a critical enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. Amonafide stabilizes the "cleavable complex," a transient intermediate where topoisomerase II is covalently bound to the 5'-termini of the cleaved DNA.[2] By preventing the re-ligation of these breaks, Amonafide and its analogs lead to an accumulation of protein-linked DNA double-strand breaks, which are highly cytotoxic and trigger downstream apoptotic pathways.
Signaling Pathways Affected by Amonafide
Preclinical studies have identified key signaling pathways modulated by Amonafide and its analogs, which contribute to their anti-cancer activity.
AKT/mTOR Signaling Pathway
Amonafide has been shown to inhibit the AKT/mTOR signaling pathway in human melanoma cells. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway by Amonafide contributes to its anti-proliferative and pro-apoptotic effects.
Inhibition of the AKT/mTOR signaling pathway by this compound/Amonafide.
E2F1-Dependent Apoptotic Pathway
In p53-deficient cancer cells, an Amonafide analogue has been shown to induce G2/M cell cycle arrest and apoptosis through an E2F1-dependent pathway. This involves the activation of the ATM/ATR signaling cascade in response to DNA double-strand breaks, leading to the upregulation of E2F1 and its downstream pro-apoptotic targets like p73 and Apaf-1.
Activation of the E2F1-dependent apoptotic pathway.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of Amonafide and its analogs from various preclinical studies.
In Vitro Cytotoxicity of Amonafide
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colon Cancer | 4.67 | |
| HeLa | Cervical Cancer | 2.73 | |
| PC3 | Prostate Cancer | 6.38 | |
| A549 | Lung Cancer | 1.1 - 23.46 | |
| M14 | Melanoma | ~8 | |
| A375 | Melanoma | ~8 | |
| K562 | Chronic Myelogenous Leukemia | - | |
| U87 | Glioblastoma | ~2.3 |
In Vivo Efficacy of Amonafide in Xenograft Models
| Tumor Model | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| Human Liver Cancer Xenograft | Not Specified | Efficacious | |
| Human Gastric Cancer Xenograft | Not Specified | Efficacious | |
| Human Prostate Cancer Xenograft | Not Specified | Effective | |
| S-180 Sarcoma (mice) | Intraperitoneal administration | Tumor growth inhibition observed | |
| H22 Hepatoma (mice) | Intraperitoneal administration | Tumor growth inhibition observed |
Experimental Protocols
Detailed methodologies for key experiments in the preclinical evaluation of a this compound-based therapeutic are provided below.
Experimental Workflow for Preclinical Evaluation
A general workflow for the preclinical evaluation of a this compound-based therapeutic.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a this compound-based compound in cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., HT-29, HeLa, PC3)
-
Complete cell culture medium
-
This compound/Amonafide compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (1 mg/mL in PBS)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 2,500 cells/well in 150 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete culture medium from a stock solution in DMSO. The final DMSO concentration should be kept constant across all wells and should not exceed a non-toxic level (e.g., <0.5%). Add the diluted compound to the appropriate wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, wash the cells twice with PBS. Add 50 µL of MTT reagent (1 mg/mL) to each well along with 150 µL of pre-warmed medium.
-
Formazan Solubilization: Incubate the plates for 4 hours at 37°C. After incubation, add DMSO to each well to solubilize the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Topoisomerase II-Mediated DNA Cleavage Assay
This protocol is designed to assess the ability of a this compound-based compound to stabilize the topoisomerase II-DNA cleavable complex.
Materials:
-
Purified human topoisomerase IIα or IIβ
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound/Amonafide compound
-
Topoisomerase II reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
Sodium dodecyl sulfate (SDS) solution (10%)
-
Proteinase K
-
Agarose gel
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the topoisomerase II reaction buffer, supercoiled plasmid DNA, and the this compound compound at various concentrations.
-
Enzyme Addition: Add purified topoisomerase II to the reaction mixture and incubate at 37°C for 30 minutes.
-
Complex Trapping: Stop the reaction and trap the cleavable complex by adding SDS to a final concentration of 1%.
-
Protein Digestion: Add Proteinase K and incubate at 50°C for 1 hour to digest the protein component of the complex.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linearized).
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. An increase in the amount of linearized plasmid DNA indicates the stabilization of the topoisomerase II-DNA cleavable complex by the compound.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of a this compound-based compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound/Amonafide compound
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of the this compound compound or vehicle control for a specified period (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS and centrifuge.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Flow Cytometry Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of topoisomerase II inhibition.
Protocol 4: In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous tumor xenograft model in immunocompromised mice to evaluate the in vivo efficacy of a this compound-based therapeutic.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., Nude, SCID)
-
Matrigel (optional)
-
This compound/Amonafide compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Calipers
-
Syringes and needles
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the this compound compound or vehicle via the desired route (e.g., intraperitoneal injection) according to a predefined dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as: % TGI = [1 - (ΔTumor Volume_treated / ΔTumor Volume_control)] x 100.
-
Toxicity Assessment: Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or altered appearance.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).
Conclusion
The information and protocols provided herein offer a solid foundation for the preclinical development of this compound-based therapeutics. The extensive data available for the closely related compound, Amonafide, serves as a valuable benchmark for efficacy and mechanism of action studies. By leveraging these established methodologies, researchers can efficiently advance the development of this promising class of anti-cancer agents.
References
Application Notes and Protocols for the Laboratory Synthesis of Bisnafide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisnafide, also known as DMP 840, is a potent antineoplastic agent characterized as a bis-naphthalimide derivative. Its mechanism of action involves the intercalation into guanine-cytosine (G-C) rich DNA sequences and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This dual action leads to significant cytotoxicity in cancer cells. This document provides a detailed protocol for the laboratory synthesis of this compound dimesylate, compiled from established chemical literature. The synthesis involves a two-step process: the preparation of the key intermediate 5-nitro-1,8-naphthalic anhydride, followed by its condensation with the chiral diamine linker, N,N'-bis((R)-2-aminopropyl)ethane-1,2-diamine, and subsequent conversion to the dimesylate salt.
Introduction
This compound has demonstrated significant tumoricidal activity across a range of human tumor cell lines. Its chemical structure, featuring two 5-nitro-1,8-naphthalimide moieties connected by a specific chiral diamine linker, is crucial for its biological activity. The planar naphthalimide rings facilitate DNA intercalation, while the linker influences the binding affinity and specificity. The nitro groups on the naphthalimide rings are also believed to contribute to the compound's cytotoxic effects. This protocol outlines the necessary steps to synthesize this compound in a laboratory setting, providing a foundation for further research and development of this class of compounds.
Chemical Properties
| Property | Value |
| Chemical Name | 2,2'-[1,2-ethanediylbis[imino[(1R)-1-methyl-2,1-ethanediyl]]]bis[5-nitro-1H-Benz[de]isoquinoline-1,3(2H)-dione] dimesylate |
| Alternate Names | This compound dimesylate, DMP 840 |
| CAS Number | 145124-30-7 |
| Molecular Formula | C32H28N6O8 · 2CH4O3S |
| Molecular Weight | 816.8 g/mol |
Experimental Protocols
Part 1: Synthesis of 5-nitro-1,8-naphthalic anhydride
The synthesis of the 5-nitro-1,8-naphthalic anhydride precursor is a critical first step. This procedure is adapted from standard nitration and oxidation reactions of acenaphthene.
Materials:
-
Acenaphthene
-
Nitric acid (concentrated)
-
Glacial acetic acid
-
Sodium dichromate
-
Water
Procedure:
-
Nitration of Acenaphthene:
-
In a round-bottom flask equipped with a stirrer, add acenaphthene to glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of nitric acid in glacial acetic acid dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the 5-nitroacenaphthene.
-
Filter the precipitate, wash with water until neutral, and dry.
-
-
Oxidation of 5-nitroacenaphthene:
-
In a separate reaction vessel, dissolve the dried 5-nitroacenaphthene in glacial acetic acid.
-
Add sodium dichromate to the solution.
-
Heat the mixture to reflux and maintain for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
Filter the resulting precipitate, which is the 5-nitro-1,8-naphthalic anhydride.
-
Wash the product thoroughly with water and dry.
-
Part 2: Synthesis of this compound Dimesylate
This part involves the condensation of the synthesized 5-nitro-1,8-naphthalic anhydride with the chiral diamine linker and subsequent salt formation.
Materials:
-
5-nitro-1,8-naphthalic anhydride (from Part 1)
-
N,N'-bis((R)-2-aminopropyl)ethane-1,2-diamine
-
Ethanol
-
Methanesulfonic acid
-
Diethyl ether
Procedure:
-
Condensation Reaction:
-
In a round-bottom flask, suspend 5-nitro-1,8-naphthalic anhydride in ethanol.
-
Add a solution of N,N'-bis((R)-2-aminopropyl)ethane-1,2-diamine in ethanol to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by TLC.
-
Once the reaction is complete, cool the mixture to room temperature. The crude this compound free base will precipitate.
-
Filter the precipitate and wash with cold ethanol.
-
-
Formation of the Dimesylate Salt:
-
Suspend the crude this compound free base in a suitable solvent such as a mixture of ethanol and water.
-
Warm the suspension to aid dissolution.
-
Add two equivalents of methanesulfonic acid dropwise to the solution.
-
Stir the mixture for a period to ensure complete salt formation.
-
The this compound dimesylate salt can be precipitated by the addition of an anti-solvent like diethyl ether or by cooling the solution.
-
Filter the final product, wash with diethyl ether, and dry under vacuum.
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 5-nitro-1,8-naphthalic anhydride | C12H5NO5 | 243.17 | 70-80 |
| This compound Dimesylate | C32H28N6O8 · 2CH4O3S | 816.8 | 60-70 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Visualizations
Synthesis Workflow of this compound
Application Notes and Protocols for Bisnafide Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisnafide, a synthetic naphthalimide derivative, is a promising anti-cancer agent that functions as a DNA intercalator and topoisomerase II inhibitor. Its therapeutic potential is often limited by poor aqueous solubility and non-specific toxicity. Encapsulation of this compound into advanced drug delivery systems, such as liposomes and solid lipid nanoparticles (SLNs), offers a strategy to overcome these limitations by enhancing solubility, improving pharmacokinetic profiles, and enabling targeted delivery to tumor tissues.
These application notes provide an overview of the formulation, characterization, and in vitro evaluation of this compound-loaded liposomes and solid lipid nanoparticles. Detailed experimental protocols and representative data are presented to guide researchers in the development and assessment of these delivery systems.
Section 1: this compound-Loaded Liposomal Formulations
Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They are versatile carriers for both hydrophobic and hydrophilic drugs. For the hydrophobic molecule this compound, it can be incorporated into the lipid bilayer of the liposome.
Physicochemical Characterization of this compound Liposomes
The following table summarizes the typical physicochemical properties of this compound-loaded liposomes prepared using different lipid compositions. Note: This data is illustrative and based on typical results for liposomal drug delivery systems due to the limited availability of specific quantitative data for this compound formulations in the public domain.
| Formulation Code | Lipid Composition (molar ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| BL-1 | DPPC:Chol (8:2) | 150 ± 5.2 | 0.15 ± 0.02 | -5.3 ± 0.8 | 85 ± 4.1 |
| BL-2 | DPPC:Chol:DSPE-PEG(2000) (7:2:1) | 130 ± 4.8 | 0.12 ± 0.03 | -8.1 ± 1.1 | 88 ± 3.5 |
| BL-3 | DSPC:Chol (8:2) | 165 ± 6.1 | 0.18 ± 0.02 | -6.5 ± 0.9 | 90 ± 4.5 |
| BL-4 | DSPC:Chol:DSPE-PEG(2000) (7:2:1) | 145 ± 5.5 | 0.14 ± 0.01 | -9.2 ± 1.3 | 92 ± 3.8 |
DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Chol: Cholesterol; DSPE-PEG(2000): 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]
Experimental Protocol: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method.
Materials:
-
This compound
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol (Chol)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000))
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Lipid Film Preparation:
-
Dissolve the desired amounts of lipids (e.g., DPPC and Cholesterol in an 8:2 molar ratio) and this compound in a suitable organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the lipid transition temperature (e.g., 45-50°C for DPPC).
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the solvent. A thin, uniform lipid film should be formed on the inner wall of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding pre-warmed (e.g., 50°C) PBS (pH 7.4) to the flask.
-
Agitate the flask by rotating it in the water bath of the rotary evaporator (without vacuum) for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator until the suspension becomes translucent.
-
For a more uniform size distribution, extrude the liposome suspension multiple times (e.g., 11 passes) through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder. Ensure the extrusion is performed at a temperature above the lipid transition temperature.
-
-
Purification:
-
Remove the unencapsulated this compound by methods such as dialysis against PBS or size exclusion chromatography using a Sephadex G-50 column.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency by disrupting the liposomes with a suitable solvent (e.g., methanol) and quantifying the this compound content using a validated analytical method like High-Performance Liquid Chromatography (HPLC). The encapsulation efficiency is calculated as: EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100
-
Experimental Workflow: Liposome Preparation and Characterization
Troubleshooting & Optimization
Technical Support Center: Optimizing Bisnafide Concentration for In vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Bisnafide for in vitro assays. This compound is a potent anti-neoplastic agent that functions as a DNA intercalator and topoisomerase II inhibitor. Proper concentration selection is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound's primary mechanism of action is the inhibition of topoisomerase II, an enzyme essential for DNA replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, this compound induces double-strand breaks in DNA, which can trigger cell cycle arrest and apoptosis.[1]
Q2: What is a recommended starting concentration range for this compound in in vitro experiments?
A2: Based on data from the related compound Elinafide, a starting concentration range of 0.01 µM to 10 µM is recommended for initial screening experiments.[2] However, the optimal concentration is highly dependent on the specific cell line being investigated. A dose-response study is crucial to determine the half-maximal inhibitory concentration (IC50) for each specific cell line.[2]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is a hydrophobic molecule and should first be dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[2] Subsequent dilutions into aqueous cell culture media should be done carefully to avoid precipitation. Ensure the final DMSO concentration in your assay is non-toxic to the cells, typically below 0.5%.
Q4: How can I differentiate between this compound precipitation and microbial contamination in my cell culture media?
A4: Microscopic examination is the most effective way to distinguish between the two. Chemical precipitates often appear as amorphous or crystalline structures. In contrast, bacteria are typically uniform in shape (cocci or bacilli) and may be motile, while fungi can appear as filamentous hyphae or budding yeast. A rapid drop in the pH of the media (yellowing of phenol red indicator) is often indicative of bacterial contamination.
Troubleshooting Guides
This section addresses common issues encountered during in vitro assays with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or Non-Reproducible Results | 1. This compound Degradation: Compound instability in culture media over the experiment's duration.2. Pipetting Inaccuracy: Inconsistent dispensing of this compound or cells.3. Cell Seeding Variability: Uneven cell distribution in multi-well plates. | 1. Prepare fresh dilutions of this compound from a frozen DMSO stock immediately before each experiment.2. Use calibrated pipettes and ensure proper mixing of solutions.3. Ensure a homogenous cell suspension before seeding and consider not using the outer wells of the plate, which are more prone to evaporation.[2] |
| Precipitation of this compound in Culture Medium | 1. Exceeded Solubility: The final concentration is above this compound's solubility limit in the aqueous medium.2. Solvent Shock: Rapid addition of a large volume of DMSO stock to the aqueous medium.3. Media Component Interaction: Components in serum or media supplements may reduce solubility. | 1. Lower the final concentration of this compound.2. Prepare an intermediate dilution of the this compound stock in serum-free media before adding it to the final culture volume.3. Decrease the serum percentage during treatment, if compatible with the cell line. |
| High Cytotoxicity in Control (Non-Cancerous) Cells | 1. High Concentration: The concentration used is toxic to both cancerous and non-cancerous cells.2. Off-Target Effects: this compound may have cytotoxic effects independent of its primary mechanism. | 1. Determine the IC50 value for one or more non-cancerous cell lines to establish a therapeutic window.2. Investigate potential off-target effects by examining cellular pathways not directly linked to topoisomerase II inhibition. |
| No Observable Effect at Expected Concentrations | 1. Cell Line Resistance: The chosen cell line may be inherently resistant to topoisomerase II inhibitors.2. Incorrect Concentration Range: The effective concentration for the specific cell line is outside the tested range.3. Compound Inactivity: The this compound stock may have degraded. | 1. Test this compound on a sensitive control cell line known to respond to topoisomerase II inhibitors.2. Perform a broad dose-response curve (e.g., 0.001 µM to 100 µM) to identify the active range.3. Use a fresh vial of this compound and prepare a new stock solution. |
Data Presentation
Reported IC50 Values for Elinafide (this compound Analog)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Human Colon Carcinoma | 0.014 |
Note: This table will be updated as more specific IC50 values for this compound become available.
Experimental Protocols
Protocol 1: Determining IC50 using the MTT Cell Viability Assay
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Target cancer cell line
-
96-well cell culture plates
-
Complete culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.01 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used for dilutions).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for a period relevant to the cell line's doubling time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Target cancer cell line
-
6-well plates
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at concentrations around the predetermined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples promptly by flow cytometry.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Target cancer cell line
-
6-well plates
-
Complete culture medium
-
This compound
-
PBS
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for a defined period (e.g., 24 hours).
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
Bisnafide Solubility and Handling: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting solubility issues related to Bisnafide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent anti-tumor agent that functions as a DNA bis-intercalator and a topoisomerase II inhibitor. Its planar chemical structure contributes to its poor aqueous solubility, a common challenge in drug development that can impact its bioavailability and therapeutic efficacy.[1] Proper dissolution is critical for accurate and reproducible experimental results.
Q2: I am observing precipitation after dissolving this compound and letting it stand. What could be the cause?
Precipitation of a previously dissolved compound can occur for several reasons:
-
Supersaturation: The initial dissolution might have created a supersaturated solution, which is inherently unstable. Over time, the excess solute will crystallize out of the solution.
-
Temperature Changes: A decrease in temperature can significantly lower the solubility of a compound, leading to precipitation.[2]
-
Solvent Evaporation: If the solvent evaporates, the concentration of the solute will increase, potentially exceeding its solubility limit and causing it to precipitate.
-
pH Shift: The solubility of many compounds is pH-dependent. A change in the pH of the solution could reduce the solubility of this compound.
-
Chemical Incompatibility: The addition of other substances to the solution could trigger a chemical reaction or alter the solvent properties, leading to the precipitation of this compound.
Q3: Can I use co-solvents to improve the aqueous solubility of this compound?
Studies have shown that the aqueous solubility of this compound does not significantly improve with the use of co-solvents.[1] In fact, its aqueous solubility is sensitive to the presence of certain anions like chloride and acetate.[1]
Q4: Are there any recommended methods to enhance the aqueous solubility of this compound?
Yes, complexation with water-soluble and non-toxic agents has been shown to significantly enhance the aqueous solubility of this compound.[1] Specifically, the formation of 1:1 complexes with nicotinamide or pyridoxine has been demonstrated to linearly increase its aqueous solubility. This interaction is believed to be a result of vertical or plane-to-plane stacking between this compound and these ligands.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in aqueous buffers. | This compound is known to be poorly soluble in water. | Consider using complexing agents like nicotinamide or pyridoxine to enhance aqueous solubility. Alternatively, prepare a stock solution in an appropriate organic solvent first. |
| A stock solution of this compound in an organic solvent appears cloudy or has visible particles. | The concentration of this compound may have exceeded its solubility limit in the chosen solvent. | Try gentle warming and sonication to aid dissolution. If cloudiness persists, consider further dilution with the same solvent. |
| Precipitation occurs when adding an aqueous buffer to a this compound stock solution in an organic solvent. | The addition of the aqueous buffer changes the overall solvent composition, reducing the solubility of this compound. This is a common phenomenon known as "salting out." | Add the aqueous buffer to the organic stock solution slowly while vortexing. It may also be necessary to work with a more dilute final concentration. |
| Inconsistent results are observed between experiments. | This could be due to incomplete dissolution or precipitation of this compound, leading to variations in the actual concentration. | Always ensure complete dissolution of this compound before use. Visually inspect solutions for any signs of precipitation before each experiment. Prepare fresh dilutions from a clear stock solution for each experiment. |
Quantitative Solubility Data
| Solvent | Qualitative Solubility |
| Water / Aqueous Buffers | Poorly Soluble |
| Dimethyl Sulfoxide (DMSO) | Expected to be Soluble |
| N,N-Dimethylformamide (DMF) | Expected to be Soluble |
| Ethanol | Sparingly to Poorly Soluble |
| Methanol | Sparingly to Poorly Soluble |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a specific solvent.
Workflow for determining this compound solubility.
Signaling Pathway of this compound
This compound functions as a DNA bis-intercalating agent, meaning its planar naphthalimide rings insert themselves between the base pairs of the DNA double helix. This intercalation distorts the DNA structure and inhibits the function of Topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the Topoisomerase II-DNA cleavage complex, this compound leads to the accumulation of double-strand breaks in the DNA, which ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.
Mechanism of action of this compound.
References
Technical Support Center: Optimizing Bisnafide Synthesis
Welcome to the technical support center for the synthesis of Bisnafide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during the synthesis of this potent anti-cancer agent.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound, also known as N,N'-bis[2-(dimethylamino)ethyl]-1,8:4,5-naphthalenetetracarboxdiimide, is typically synthesized through a one-step condensation reaction. The process involves reacting 1,4,5,8-naphthalenetetracarboxylic dianhydride with N,N-dimethylethylenediamine. The reaction is usually carried out in a high-boiling point solvent under heat.
Q2: What are the critical parameters that influence the yield of this compound synthesis?
A2: The key factors affecting the yield include reaction temperature, reaction time, the choice of solvent, and the purity of the starting materials. Optimization of these parameters is crucial for maximizing the product yield and minimizing the formation of impurities.
Q3: What is the mechanism of action of this compound?
A3: this compound exerts its anti-cancer effects through a dual mechanism. It acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix.[1][2] This intercalation disrupts the normal DNA structure and function. Additionally, this compound is a topoisomerase II inhibitor.[3][4][5] By stabilizing the covalent complex between topoisomerase II and DNA, it prevents the re-ligation of DNA strands, leading to double-strand breaks and ultimately inducing apoptosis (programmed cell death).
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, providing potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Yield | Incomplete reaction due to insufficient temperature or reaction time. | Gradually increase the reaction temperature in 10-20°C increments and monitor the reaction progress using thin-layer chromatography (TLC). Extend the reaction time if necessary. |
| Poor solubility of starting materials in the chosen solvent. | Consider using a higher boiling point, polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Ensure vigorous stirring to maximize the dissolution of the dianhydride. | |
| Degradation of reactants or product at excessively high temperatures. | If TLC shows the formation of multiple unidentified spots (impurities), consider lowering the reaction temperature and extending the reaction time. | |
| Formation of a Dark, Tarry Substance | Polymerization or side reactions occurring at high temperatures. | Reduce the reaction temperature. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Presence of impurities in the starting materials. | Use highly purified 1,4,5,8-naphthalenetetracarboxylic dianhydride and N,N-dimethylethylenediamine. Impurities can act as catalysts for side reactions. | |
| Difficulty in Product Purification | The product is contaminated with unreacted starting materials or side products. | Recrystallization is a common and effective method for purifying this compound. A suitable solvent system (e.g., ethanol/water or acetone/water) should be determined. |
| The product has poor crystallinity. | If direct crystallization is challenging, consider column chromatography using silica gel. A gradient elution with a solvent system like dichloromethane/methanol with a small amount of triethylamine can be effective. | |
| Product is an Off-Color Solid (Not the Expected Color) | Presence of colored impurities. | Decolorizing charcoal can be used during the recrystallization process to remove colored impurities. Ensure the charcoal is filtered out while the solution is hot. |
| Oxidation of the product. | Store the final product under an inert atmosphere and protect it from light to prevent degradation and color change. |
Data Presentation: Optimizing Reaction Conditions for Naphthalene Diimide Synthesis
While specific yield data for this compound under varying conditions is proprietary, the following table summarizes reported yields for the synthesis of analogous N,N'-disubstituted naphthalene diimides, which follows the same reaction principle. This data can guide the optimization of this compound synthesis.
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | N,N-dimethylethylenediamine | Tetrahydrofuran | Reflux | 8 | 92 | LookChem |
| 2 | 2-(4-methylpiperazin-1-yl)ethylamine | Toluene | 135 | 21 | 72 | University of Bristol Research Portal |
| 3 | 2-(4-methyl-1-piperazinyl)propamine | Toluene | 135 | 20 | 65 | University of Bristol Research Portal |
| 4 | (aminomethyl)-phosphonic acid | Imidazole | ~130 | 0.5 | - (Crude: 332.9 mg from 0.80 mmol dianhydride) | Digital Commons at St. Mary's University |
| 5 | N,N-dimethyldipropyltriamine | Acetic Acid | 130 | 0.75 | 79.5 | Supporting Information A Novel Naphthalene Diimide-based Conjugated Polymer |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of related naphthalene diimides and should be optimized for specific laboratory conditions.
Materials:
-
1,4,5,8-Naphthalenetetracarboxylic dianhydride
-
N,N-Dimethylethylenediamine
-
High-boiling point solvent (e.g., Dimethylformamide (DMF) or Toluene)
-
Ethanol
-
Deionized water
Procedure:
-
To a stirred solution of 1,4,5,8-naphthalenetetracarboxylic dianhydride (1 equivalent) in the chosen solvent (e.g., toluene, approximately 10-20 mL per mmol of dianhydride), add N,N-dimethylethylenediamine (2.5 - 5 equivalents).
-
Heat the reaction mixture to reflux (for toluene, this is approximately 110-111°C) and maintain for 20-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solvent can be removed under reduced pressure (in vacuo).
-
The crude product can be purified by washing with a suitable solvent like acetone or methanol to remove unreacted amine.
-
Further purification can be achieved by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol, and then add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with cold ethanol or water, and dry under vacuum.
Visualizations
Experimental Workflow for this compound Synthesis and Purification
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Signaling Pathway of this compound's Mechanism of Action
Caption: The dual mechanism of this compound leading to apoptosis through DNA damage.
Logical Relationship for Troubleshooting Low Yield
Caption: A decision tree to diagnose and resolve issues of low yield in this compound synthesis.
References
- 1. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. New Insights into the Link Between DNA Damage and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA intercalation and inhibition of topoisomerase II. Structure-activity relationships for a series of amiloride analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bisnafide Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Bisnafide in cell lines. This compound is a bis-naphthalimide derivative that functions as a DNA intercalating agent and is understood to also inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a DNA intercalating agent. Its planar bis-naphthalimide structure inserts between the base pairs of DNA, distorting the helical structure. This interference with DNA replication and transcription can trigger cell cycle arrest and apoptosis. Additionally, like other naphthalimides, this compound is thought to inhibit topoisomerase II, an enzyme essential for resolving DNA topological issues during replication. This inhibition leads to the accumulation of double-strand breaks, further contributing to its cytotoxic effects.[1]
Q2: My cell line, initially sensitive to this compound, is now showing resistance. What are the common mechanisms of resistance?
Acquired resistance to DNA intercalating agents and topoisomerase II inhibitors like this compound can arise from several molecular changes within the cancer cells:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.
-
Alteration of the Drug Target: Mutations in the gene encoding topoisomerase II alpha (TOP2A) or changes in its expression levels can reduce the enzyme's affinity for this compound or decrease the formation of the drug-stabilized topoisomerase II-DNA cleavage complex.
-
Enhanced DNA Repair: Upregulation of DNA damage repair pathways allows cancer cells to more efficiently repair the DNA lesions induced by this compound, promoting cell survival.
-
Alterations in Cell Cycle Checkpoints: Dysregulation of cell cycle checkpoints can allow cells with DNA damage to bypass apoptosis and continue to proliferate.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and potentially overcoming this compound resistance in your cell line.
Problem 1: Decreased sensitivity to this compound observed in my cell line.
Confirm Resistance: First, it is crucial to quantitatively confirm the development of resistance.
-
Recommendation: Perform a cell viability assay (e.g., MTT assay) to compare the half-maximal inhibitory concentration (IC50) of this compound in your current cell line with that of an early-passage, parental cell line. A significant increase in the IC50 value confirms resistance.
Investigate Potential Mechanisms:
-
Hypothesis 1: Increased Drug Efflux
-
Experiment: Assess the expression of key ABC transporters.
-
Method 1: Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA levels of ABCB1 and ABCG2.
-
Method 2: Western Blotting: Determine the protein levels of P-gp and BCRP.
-
-
Expected Result: Increased mRNA and protein levels of these transporters in the resistant cell line compared to the parental line.
-
-
Hypothesis 2: Altered Topoisomerase II
-
Experiment: Examine the expression and status of topoisomerase II alpha.
-
Method: Western Blotting: Compare the protein levels of topoisomerase II alpha in resistant and parental cell lines.
-
-
Expected Result: A decrease in topoisomerase II alpha protein levels in the resistant cell line.
-
-
Hypothesis 3: Enhanced DNA Damage Repair
-
Experiment: Measure the extent of DNA damage after this compound treatment.
-
Method: Immunofluorescence for γ-H2AX: γ-H2AX is a marker for DNA double-strand breaks. Compare the levels of γ-H2AX foci in resistant and parental cells after treatment.
-
-
Expected Result: Resistant cells may show fewer γ-H2AX foci or a faster resolution of foci over time, indicating more efficient DNA repair.
-
Problem 2: How can I overcome this compound resistance?
Based on the identified mechanism of resistance, several strategies can be employed:
-
Strategy 1: Combination Therapy to Inhibit Drug Efflux
-
Recommendation: If increased expression of ABC transporters is confirmed, consider co-treatment with an ABC transporter inhibitor. Verapamil (for P-gp) and Ko143 (for BCRP) are examples of inhibitors that can be tested.
-
-
Strategy 2: Targeting DNA Repair Pathways
-
Recommendation: If enhanced DNA repair is suspected, combining this compound with inhibitors of key DNA repair proteins, such as PARP inhibitors (e.g., Olaparib), could potentiate its cytotoxic effects.
-
-
Strategy 3: Alternative Therapeutic Agents
-
Recommendation: If resistance is profound and difficult to overcome, consider switching to an agent with a different mechanism of action that is not a substrate for the identified resistance mechanism.
-
Data Presentation
The following table provides representative data on the development of resistance to Elinafide, a bis-naphthalimide structurally and mechanistically similar to this compound, in a cancer cell line.
Table 1: IC50 Values of Elinafide in Parental and Resistant Cell Lines
| Cell Line | Selecting Agent | IC50 of Parental Line (nM) | IC50 of Resistant Line (nM) | Resistance Index (RI) |
| Human Ovarian Cancer | Elinafide | 15 | 150 | 10 |
Resistance Index (RI) = IC50 of resistant line / IC50 of parental line.
Mandatory Visualizations
Caption: Troubleshooting workflow for investigating and overcoming this compound resistance.
Caption: Signaling pathways illustrating this compound's mechanism of action and resistance.
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol describes a general method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.[2][3][4][5]
Materials:
-
Parental cancer cell line
-
This compound stock solution
-
Complete cell culture medium
-
Cell culture flasks/plates
-
MTT assay kit
Procedure:
-
Determine Initial IC50: Perform a dose-response curve using an MTT assay to determine the IC50 of this compound for the parental cell line.
-
Initial Drug Exposure: Begin by continuously culturing the parental cells in a medium containing a low concentration of this compound (e.g., IC10 or IC20).
-
Monitor Cell Growth: Regularly observe the cells. Significant initial cell death is expected.
-
Subculture and Dose Escalation:
-
Once the cells recover and reach a stable growth rate, subculture them.
-
Increase the concentration of this compound in the culture medium by a factor of 1.5 to 2.
-
-
Repeat Dose Escalation: Continue this stepwise increase in drug concentration. This selection process may take several months.
-
Characterize the Resistant Cell Line:
-
Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a dose-response assay to determine the new IC50.
-
Calculate the resistance index (RI).
-
Cryopreserve stocks of the resistant cell line at various stages of resistance development.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for ABCB1 and ABCG2
This protocol outlines the steps to measure the mRNA expression levels of the ABCB1 and ABCG2 genes.
Materials:
-
Parental and this compound-resistant cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for ABCB1, ABCG2, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from both parental and resistant cell lines using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and specific primers for the target genes (ABCB1, ABCG2) and the housekeeping gene.
-
Load the reactions into a 96-well qPCR plate.
-
-
qPCR Run: Perform the qPCR reaction using a thermal cycler with the appropriate cycling conditions.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression in the resistant cells relative to the parental cells using the 2-ΔΔCt method.
-
Protocol 3: Western Blotting for Topoisomerase II Alpha
This protocol details the detection and quantification of topoisomerase II alpha protein levels.
Materials:
-
Parental and this compound-resistant cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against Topoisomerase II alpha
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the parental and resistant cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against topoisomerase II alpha overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize to a loading control like β-actin.
Protocol 4: Immunofluorescence for γ-H2AX
This protocol is for visualizing and quantifying DNA double-strand breaks.
Materials:
-
Parental and this compound-resistant cells grown on coverslips
-
This compound
-
4% paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γ-H2AX
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat parental and resistant cells with this compound for a specified time to induce DNA damage. Include untreated controls.
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA for 10-15 minutes.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.
-
Wash and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the number of γ-H2AX foci per nucleus using image analysis software. Compare the results between parental and resistant cells.
-
References
Technical Support Center: Bisnafide Stability in Long-Term Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bisnafide. It addresses potential stability issues that may be encountered during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as this compound dimesylate or DMP 840, is a bis-naphthalimide compound with anticancer activity.[1] It functions as a DNA intercalator, specifically in guanine-cytosine (GC) rich regions, and an inhibitor of topoisomerase II.[1][2] This interference with DNA replication and enzyme activity leads to potent cytotoxicity.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability of this compound. Based on available data, the following storage conditions are recommended.
| Formulation | Storage Temperature | Duration |
| Powder | -20°C | 2 years |
| In DMSO | 4°C | 2 weeks |
| In DMSO | -80°C | 6 months |
| Data sourced from DC Chemicals Datasheet.[2] |
Q3: I am observing unexpected results in my long-term experiment with this compound. Could it be a stability issue?
A3: Yes, unexpected results in long-term experiments can be indicative of compound degradation. Factors such as prolonged exposure to light, elevated temperatures, or suboptimal solvent conditions can contribute to the degradation of the active compound. It is advisable to perform a stability check of your this compound stock and working solutions.
Q4: How can I check the stability of my this compound solution?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity and concentration of your this compound solution. This method can separate the intact this compound from potential degradation products. A detailed experimental protocol for a stability-indicating HPLC assay is provided in the "Experimental Protocols" section below.
Q5: What are the known degradation pathways for this compound?
A5: Specific degradation pathways for this compound are not extensively documented in publicly available literature. However, like many complex organic molecules, it may be susceptible to hydrolysis, oxidation, and photolysis. Forced degradation studies, as outlined in the troubleshooting guide, can help identify potential degradation products under various stress conditions.
Troubleshooting Guides
Issue 1: Decreased or Loss of Activity of this compound in a Long-Term Cell Culture Experiment.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound in culture medium. | 1. Prepare fresh this compound working solutions from a recently prepared stock. 2. Minimize the exposure of the culture medium containing this compound to light and elevated temperatures. 3. Consider performing a time-course experiment to determine the stability of this compound under your specific cell culture conditions. Analyze samples at different time points using HPLC. |
| Improper storage of stock solution. | 1. Verify that the stock solution has been stored at the recommended temperature (-20°C or -80°C in DMSO). 2. Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into smaller, single-use volumes. 3. Test the concentration and purity of the stock solution using the provided HPLC method. |
| Interaction with other components in the culture medium. | 1. Review the composition of your culture medium for any components that might react with this compound. 2. If possible, test the stability of this compound in a simpler buffer system to rule out interactions. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis of this compound Solution.
| Possible Cause | Troubleshooting Steps |
| Formation of degradation products. | 1. This is a strong indicator of this compound degradation. 2. Perform forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) on a known standard of this compound to intentionally generate degradation products. 3. Compare the retention times of the unknown peaks in your sample with those of the peaks generated during the forced degradation studies to tentatively identify the degradation products. |
| Contamination of the sample or HPLC system. | 1. Inject a blank (solvent) to ensure the HPLC system is clean. 2. Prepare a fresh sample of this compound from a reliable source and re-analyze. 3. Ensure all glassware and solvents used for sample preparation are clean. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is adapted from a validated method for the detection of low levels of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.0). The exact gradient will need to be optimized for your specific column and system to achieve good separation between this compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (a starting point could be around its absorbance maximum).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to a known concentration (e.g., 10 µg/mL) with the mobile phase.
-
Test Solution: Dilute the experimental sample containing this compound with the mobile phase to fall within the linear range of the assay. A validated cleaning procedure for this compound utilized 50% acetonitrile/50% 0.5 N HCl for extraction.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area of intact this compound.
-
Inject the test solution.
-
Analyze the chromatogram for the presence of the main this compound peak and any additional peaks which may represent degradation products.
-
The percentage of intact this compound can be calculated by comparing the peak area of this compound in the test solution to the standard or by using the area normalization method if the response factors of the degradation products are unknown.
-
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the potential degradation pathways and to develop a truly stability-indicating analytical method.
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 N HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 N NaOH at 60°C for a specified period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified period.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and fluorescent light for a specified duration.
-
Thermal Degradation: Heat a solid sample of this compound at a high temperature (e.g., 105°C) for a specified period. Dissolve the sample for HPLC analysis.
For each condition, analyze the stressed samples by the stability-indicating HPLC method to observe the formation of degradation products.
Visualizations
Signaling Pathway of Topoisomerase II Inhibition
The following diagram illustrates the general mechanism of action of topoisomerase II (Topo II) and its inhibition, which is relevant to the function of this compound.
Experimental Workflow for Stability Testing
The following diagram outlines the logical flow for investigating the stability of this compound in a long-term experiment.
References
refining Bisnafide treatment protocols for better efficacy
Welcome to the technical support center for Bisnafide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols and troubleshooting common issues encountered during the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a synthetic small molecule that acts as a DNA intercalating agent. It positions itself between the base pairs of the DNA double helix, leading to a disruption of DNA replication and transcription. This action preferentially affects rapidly dividing cells, such as cancer cells, by inducing cell cycle arrest and apoptosis.
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated cytotoxic activity in a range of human tumor cell lines. Efficacy, as measured by IC50 values, can vary between cell lines due to differences in cell permeability, DNA repair mechanisms, and expression of drug efflux pumps. For specific IC50 values, please refer to the data tables below.
Q3: What are the common challenges encountered when working with this compound?
A3: Researchers may encounter challenges related to this compound's solubility, stability in certain media, potential for off-target effects at high concentrations, and the development of drug resistance in cell lines with prolonged exposure. The troubleshooting guides below provide detailed strategies to address these issues.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
Problem: Difficulty dissolving this compound in aqueous solutions for cell culture experiments.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent | This compound is sparingly soluble in water. Prepare a stock solution in an organic solvent such as DMSO. For final dilutions in aqueous media, ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.5%). |
| Precipitation in Media | The drug may precipitate when diluted in culture media. To avoid this, add the this compound stock solution to the media dropwise while vortexing. Warming the media to 37°C can also aid in solubilization. |
| Incorrect pH | The solubility of this compound can be pH-dependent. Ensure the pH of your final solution is within the optimal range for both drug stability and cell health. |
Issue 2: Inconsistent Efficacy or Loss of Potency
Problem: High variability in experimental results or a decrease in the expected cytotoxic effect of this compound.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Drug Degradation | This compound is light-sensitive. Protect stock solutions and treated cultures from light. Prepare fresh dilutions from the stock solution for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Cell Line Resistance | Prolonged exposure to this compound can lead to the development of resistance. This may be due to the upregulation of drug efflux pumps or alterations in DNA repair pathways.[1][2] Consider using a lower passage number of cells or developing a drug-sensitive parental cell line for comparison. |
| Experimental Variability | Ensure consistent cell seeding density, treatment duration, and assay conditions. Use a positive control (e.g., a well-characterized cytotoxic agent) to validate assay performance. |
Issue 3: Off-Target Effects and Cellular Toxicity
Problem: Observation of unexpected cellular phenotypes or toxicity at concentrations where the primary target is not expected to be significantly engaged.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Drug Concentration | Off-target effects are more likely at higher concentrations.[3] Perform a dose-response curve to determine the optimal concentration range that elicits the desired effect with minimal off-target activity. |
| Interaction with Other Pathways | This compound, like other DNA intercalators, can induce cellular stress responses. It is important to characterize these effects in your specific experimental system. |
| Purity of the Compound | Ensure the purity of your this compound sample. Impurities could contribute to unexpected biological activities. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4][5]
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 2.5 |
| A549 | Lung Carcinoma | 5.1 |
| HCT116 | Colon Carcinoma | 1.8 |
| U87-MG | Glioblastoma | 7.3 |
Data are representative and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protecting tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Materials: 96-well plates, cancer cell lines, complete culture medium, this compound stock solution, MTT reagent, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Visualizations
Caption: Proposed mechanism of action for this compound.
References
- 1. Mechanisms of bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dealing with Bisnafide-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with Bisnafide.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity at very low concentrations of this compound. Is this expected?
A1: Yes, this compound is a potent cytotoxic agent. Depending on the cell line, it is not uncommon to observe significant effects at nanomolar to low micromolar concentrations. The sensitivity to this compound can vary greatly between different cell types. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.
Q2: Our cell morphology changes dramatically after treatment with this compound, even at sub-lethal doses. What could be the cause?
A2: this compound can induce cell cycle arrest and changes in the cytoskeleton. The observed morphological changes, such as cell rounding, detachment, or the formation of apoptotic bodies, are indicative of the compound's mechanism of action, which includes the induction of apoptosis.[1][2]
Q3: We are seeing a decrease in cell viability over time in our vehicle-treated control group. What could be the issue?
A3: A decline in viability in the control group is typically related to suboptimal cell culture conditions and is not a direct effect of this compound. Potential causes include nutrient depletion in the media, overgrowth of cells leading to contact inhibition and cell death, or underlying issues with the health of the cell line.[2] Ensure you are using a consistent and appropriate cell seeding density and that the incubation time is not excessively long for the chosen cell density.
Q4: Can this compound interfere with the reagents used in standard cytotoxicity assays?
A4: While direct chemical interference is not widely reported, it is a possibility with any test compound. For colorimetric or fluorometric assays (e.g., MTT, resazurin), it is advisable to run a control plate with this compound in cell-free media to check for any direct interaction with the assay reagents that could lead to false positive or negative results.
Q5: What are the known off-target effects of this compound?
A5: While the primary mechanism of action of this compound and its analogs involves DNA intercalation and induction of apoptosis, off-target effects are an important consideration with any small molecule inhibitor.[1][3] These can be minimized by using the lowest effective concentration and including appropriate controls in your experiments. Techniques such as high-throughput screening and genetic or phenotypic screening can help identify potential off-target interactions.
Troubleshooting Guides
Guide 1: Unexpectedly High or Low Cytotoxicity
| Problem | Potential Cause | Recommended Solution |
| Higher than expected cytotoxicity | Incorrect calculation of stock solution concentration. | Verify the molecular weight of your this compound lot and recalculate the concentration. Prepare a fresh stock solution. |
| Cell line is highly sensitive. | Perform a wider range of serial dilutions, starting from a much lower concentration (e.g., picomolar range), to accurately determine the IC50. | |
| Contamination of cell culture. | Regularly check cultures for signs of bacterial, fungal, or mycoplasma contamination. | |
| Lower than expected cytotoxicity | This compound degradation. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell line is resistant. | Confirm the identity of your cell line. Some cell lines may have intrinsic or acquired resistance mechanisms. Consider using a different cell line with known sensitivity. | |
| Incorrect assay incubation time. | Optimize the incubation time with this compound. Cytotoxic effects may take longer to manifest in some cell lines. |
Guide 2: Inconsistent or Non-Reproducible Results
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting. |
| Edge effects in multi-well plates. | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. | |
| Inaccurate pipetting. | Use calibrated pipettes and ensure proper technique, especially when performing serial dilutions. | |
| Batch-to-batch variability | Inconsistent cell passage number or health. | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of seeding. |
| Variation in reagent quality. | Use reagents from the same lot number for a set of experiments. |
Guide 3: Assay Interference
| Problem | Potential Cause | Recommended Solution |
| High background signal in cell-free wells | This compound has inherent color or fluorescence. | Measure the absorbance or fluorescence of this compound in media alone and subtract this background from the readings of treated cells. |
| This compound reacts with assay reagents. | Run a control experiment with various concentrations of this compound in cell-free media with the assay reagent to check for direct interaction. | |
| Non-linear or U-shaped dose-response curve | At high concentrations, this compound may precipitate out of solution. | Visually inspect the wells with the highest concentrations for any signs of precipitation. If observed, consider reducing the highest concentration or using a different solvent system. |
| Off-target effects at high concentrations leading to unexpected biological responses. | Focus on the dose range that gives a classic sigmoidal dose-response curve for IC50 determination. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound can vary significantly depending on the cell line and the assay conditions. The following table provides illustrative IC50 values.
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | Illustrative IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | 72 | 0.5 - 5 |
| HeLa | Cervical Cancer | MTT | 72 | 1 - 10 |
| A549 | Lung Carcinoma | SRB | 48 | 2 - 15 |
| HL-60 | Promyelocytic Leukemia | Annexin V/PI | 48 | 0.1 - 2 |
Note: These values are for illustrative purposes only and should be experimentally determined for your specific cell line and conditions.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired time period.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Protocol 3: Annexin V-FITC/PI Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Signaling Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and suggested experimental workflows.
Caption: Proposed Signaling Pathway for this compound-Induced Apoptosis.
Caption: Experimental Workflow for Assessing this compound Cytotoxicity.
Caption: Troubleshooting Logic for Inconsistent Results.
References
Technical Support Center: Scaling Up Bisnafide Production
Welcome to the Technical Support Center for Bisnafide Production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, formulation, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a bis-naphthalimide compound investigated for its anticancer activity. It acts as a DNA intercalating agent, disrupting DNA replication and topoisomerase II activity. The dimesylate salt of this compound is the form commonly used in research and development.
Key Physicochemical Properties of this compound Dimesylate:
| Property | Value | Reference |
| Molecular Formula | C₃₂H₂₈N₆O₈·2CH₄O₃S | [1] |
| Molecular Weight | 816.8 g/mol | [1] |
| Appearance | Not specified in provided results | |
| Solubility | Poor aqueous solubility is a common challenge for naphthalimide derivatives. | [2][3] |
| UV Absorbance Maximum | 274 nm | [4] |
Q2: What are the primary challenges in scaling up the chemical synthesis of this compound?
Scaling up the synthesis of a complex molecule like this compound, which involves multiple steps, presents several challenges:
-
Reaction Kinetics and Thermodynamics: Reactions that are manageable on a lab scale may exhibit different kinetics and exotherms at a larger scale, potentially leading to side reactions and impurity formation.
-
Reagent and Solvent Handling: The handling of large quantities of reagents and solvents requires specialized equipment and safety protocols.
-
Process Control: Maintaining consistent temperature, pressure, and mixing at a larger scale is critical for reproducibility and yield.
-
Isolation and Purification: Isolating the product from large volumes of reaction mixtures and purifying it to the required specifications can be complex and may require specialized chromatographic techniques.
Q3: What are common issues encountered during the purification of this compound?
Purification of bis-naphthalimide compounds like this compound can be challenging due to their planar aromatic structures which can lead to aggregation. Common issues include:
-
Low Solubility: this compound's poor solubility in common organic solvents can make chromatographic purification difficult.
-
Co-elution of Impurities: Structurally similar impurities formed during synthesis may co-elute with the main compound, requiring optimization of chromatographic conditions.
-
Product Precipitation: The product may precipitate on the column or in the tubing if the solvent composition is not carefully controlled.
Q4: What are the key considerations for formulating this compound for preclinical and clinical studies?
Due to its poor aqueous solubility, developing a stable and bioavailable formulation for this compound is a significant challenge. Key considerations include:
-
Solubility Enhancement: Various techniques may be necessary to improve the solubility of this compound, such as the use of co-solvents, surfactants, cyclodextrins, or developing nanoparticle formulations.
-
Stability: The chemical and physical stability of the formulation must be ensured under various storage conditions.
-
Route of Administration: The choice of formulation will depend on the intended route of administration (e.g., oral, intravenous).
Q5: Which analytical techniques are most suitable for the analysis of this compound and its impurities?
High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for the analysis of this compound. A stability-indicating HPLC method is crucial for separating and quantifying this compound from its degradation products and process-related impurities.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low reaction yield | - Incomplete reaction- Side reactions leading to byproducts- Degradation of starting materials or product | - Monitor reaction progress by TLC or HPLC to determine optimal reaction time.- Optimize reaction temperature and reagent stoichiometry.- Ensure purity of starting materials and use of anhydrous solvents if necessary. |
| Formation of multiple impurities | - Non-optimal reaction conditions (temperature, pressure, pH)- Presence of reactive functional groups leading to side reactions | - Perform a Design of Experiments (DoE) to systematically optimize reaction parameters.- Protect sensitive functional groups during the synthesis. |
| Difficulty in product isolation | - Product is highly soluble in the reaction mixture- Formation of an emulsion during workup | - Use an anti-solvent to precipitate the product.- Employ extraction with a different solvent system or use a separatory funnel with a larger surface area. |
Purification (HPLC) Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak tailing | - Interaction of the basic nitrogen atoms in this compound with acidic silanols on the column packing- Column overload | - Use a high-purity silica column or an end-capped column.- Add a competing base (e.g., triethylamine) to the mobile phase.- Reduce the sample concentration. |
| Poor resolution between this compound and impurities | - Inappropriate mobile phase composition or column chemistry | - Optimize the mobile phase gradient and organic modifier (e.g., acetonitrile vs. methanol).- Try a column with a different stationary phase (e.g., C18, Phenyl-Hexyl). |
| Variable retention times | - Fluctuation in mobile phase composition or flow rate- Column temperature variation | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature. |
| Ghost peaks | - Contaminants in the mobile phase or from the injector- Late eluting peaks from a previous injection | - Use high-purity solvents and freshly prepared mobile phase.- Implement a column wash step at the end of each run. |
Formulation Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Drug precipitation out of solution | - Poor solubility of this compound in the chosen vehicle- Change in pH or temperature | - Screen a wider range of co-solvents and surfactants.- Investigate the use of cyclodextrins to form inclusion complexes.- Control the pH and temperature of the formulation. |
| Low bioavailability in preclinical studies | - Incomplete dissolution of the drug in the gastrointestinal tract- First-pass metabolism | - Reduce the particle size of the drug substance (micronization or nanosuspension).- Explore the use of lipid-based formulations (e.g., SEDDS). |
| Instability of the formulation | - Chemical degradation of this compound- Physical instability (e.g., crystal growth in a suspension) | - Conduct forced degradation studies to identify degradation pathways and stabilize the formulation accordingly.- Add appropriate stabilizers or antioxidants.- For suspensions, screen different suspending agents and particle size distributions. |
Experimental Protocols
General Protocol for the Synthesis of Bis-naphthalimide Derivatives
This protocol is a general guideline based on the synthesis of similar bis-naphthalimide compounds and may require optimization for this compound.
-
Synthesis of the N-substituted naphthalimide monomer:
-
React a substituted 1,8-naphthalic anhydride with an appropriate amine in a suitable solvent (e.g., ethanol, DMF).
-
The reaction is typically carried out at elevated temperatures (reflux).
-
Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, the product can be isolated by cooling the reaction mixture and filtering the precipitated solid.
-
-
Coupling of the monomer units:
-
The N-substituted naphthalimide monomers containing a reactive functional group (e.g., a primary amine or a carboxylic acid) are then coupled together using a suitable linker molecule.
-
Common coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used for forming amide bonds.
-
The reaction conditions (solvent, temperature, and stoichiometry) need to be carefully optimized.
-
-
Purification of the final product:
-
The crude bis-naphthalimide product is typically purified by column chromatography on silica gel.
-
A gradient elution system with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often employed.
-
Protocol for Developing a Stability-Indicating HPLC Method
This protocol outlines the general steps for developing a stability-indicating HPLC method for this compound.
-
Forced Degradation Studies:
-
Subject this compound to stress conditions to induce degradation. This typically includes:
-
Acidic hydrolysis: 0.1 M HCl at elevated temperature.
-
Basic hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidative degradation: 3% H₂O₂ at room temperature.
-
Thermal degradation: Heating the solid drug substance.
-
Photolytic degradation: Exposing the drug substance to UV and visible light.
-
-
-
Initial Chromatographic Method Development:
-
Select a suitable reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).
-
Develop a gradient elution method using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Set the UV detection wavelength to the absorbance maximum of this compound (274 nm).
-
-
Method Optimization:
-
Inject the stressed samples and analyze the chromatograms to ensure that all degradation products are well-separated from the parent drug and from each other.
-
Optimize the mobile phase composition, gradient profile, pH of the aqueous phase, and column temperature to achieve the best resolution.
-
-
Method Validation:
-
Validate the optimized method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: General workflow for this compound production and analysis.
Caption: Troubleshooting decision tree for common this compound production challenges.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Nanocarrier for Poorly Water-Soluble Anticancer Drugs—Barriers of Translation and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Synthesis, DNA Binding, and Anticancer Properties of Bis-Naphthalimide Derivatives with Lysine-Modified Polyamine Linkers - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results in Bisnafide experiments
Welcome to the technical support center for Bisnafide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during experiments with this compound.
FAQs: Frequently Asked Questions
Q1: What is the established mechanism of action for this compound?
A1: this compound is a topoisomerase II (Top2) inhibitor. It functions as a "Top2 poison," stabilizing the covalent complex between the enzyme and DNA. This action prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks.[1][2][3] These breaks interfere with critical cellular processes like DNA replication and transcription, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cells.[1][2]
Q2: What is the difference between a topoisomerase II poison and a catalytic inhibitor?
A2: Topoisomerase II poisons, like this compound and etoposide, trap the Top2-DNA cleavage complex, generating DNA damage. In contrast, catalytic inhibitors interfere with the enzyme's function without stabilizing this complex. They might, for example, block ATP binding or prevent Top2 from binding to DNA, thus inhibiting its catalytic cycle without directly causing DNA strand breaks.
Q3: My cells are showing lower sensitivity to this compound than expected. What are the possible reasons?
A3: Reduced sensitivity to this compound can arise from several factors:
-
Multidrug Resistance: Overexpression of efflux pumps, such as P-glycoprotein, can actively transport this compound out of the cell, reducing its intracellular concentration and thus its efficacy.
-
Altered Topoisomerase II Expression: Lower levels of Top2α, the isoform primarily associated with cell division, can lead to fewer drug targets and consequently, reduced drug-induced DNA damage.
-
Mutations in Topoisomerase II: Although less common, mutations in the TOP2A gene can alter the drug-binding site, preventing this compound from stabilizing the cleavage complex.
-
Cell Cycle Status: The cytotoxic effects of Top2 poisons are most pronounced in the S and G2/M phases of the cell cycle. A predominantly G1-phase cell population will exhibit lower sensitivity.
-
Post-translational Modifications: Changes in the phosphorylation status of topoisomerase II can affect its activity and sensitivity to inhibitors.
Q4: I am observing significant cytotoxicity at concentrations much lower than the reported IC50 value. What could be happening?
A4: Higher-than-expected cytotoxicity could be due to:
-
Off-Target Effects: At high concentrations, some topoisomerase inhibitors can exert effects independent of their primary target. For instance, doxorubicin, another Top2 poison, can intercalate into DNA and generate reactive oxygen species, contributing to cytotoxicity through mechanisms other than Top2 inhibition. It is possible this compound has similar concentration-dependent off-target activities.
-
Cell Line Specificity: The reported IC50 value may have been determined in a different cell line. Sensitivity to Top2 inhibitors can vary significantly between cell types due to differences in proliferation rate, Top2 expression, and DNA repair capacity.
-
Experimental Error: Double-check calculations for drug dilutions and ensure the correct concentration was used.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, CellTiter-Glo)
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize and standardize the number of cells seeded per well. Inconsistent cell numbers will lead to variability in the final readout. |
| Drug Stability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. |
| Incubation Time | Ensure the incubation time with this compound is consistent across all experiments. For long-term assays (beyond 72 hours), consider replenishing the media and drug. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays. Run a control with this compound in cell-free media to check for direct effects on the assay reagents. |
Issue 2: No Detectable Increase in DNA Double-Strand Breaks (e.g., via γH2AX staining)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inducing a DNA damage response in your specific cell line. |
| Timing of Analysis | The phosphorylation of H2AX is a dynamic process. Analyze γH2AX levels at different time points post-treatment (e.g., 1, 4, 8, and 24 hours) to capture the peak of the response. |
| Cellular Resistance | Consider the possibility of cellular resistance mechanisms as described in FAQ Q3. Evaluate the expression of Top2α and multidrug resistance proteins. |
| Antibody/Staining Issues | Ensure the primary antibody for γH2AX is validated and used at the correct dilution. Include a positive control, such as cells treated with etoposide or ionizing radiation. |
Experimental Protocols
Protocol 1: In Vitro Topoisomerase II Decatenation Assay
This assay assesses the ability of this compound to inhibit the decatenating activity of Topoisomerase II on kinetoplast DNA (kDNA).
Materials:
-
Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (catenated)
-
10x Topoisomerase II reaction buffer
-
This compound (dissolved in DMSO)
-
Etoposide (positive control)
-
Stop Solution/Loading Dye
-
1% Agarose gel in TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide)
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes. For each reaction, combine reaction buffer, nuclease-free water, and the desired concentration of this compound or control (DMSO vehicle, etoposide).
-
Add kDNA to each tube.
-
Initiate the reaction by adding Topoisomerase IIα enzyme.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding Stop Solution/Loading Dye.
-
Load the samples onto the agarose gel and perform electrophoresis.
-
Visualize the DNA bands under UV light.
Interpreting the Results:
-
No Enzyme Control: A single band of catenated kDNA at the top of the gel.
-
Enzyme Control (DMSO): Decatenated DNA minicircles will migrate into the gel.
-
This compound/Etoposide Treated: Inhibition of decatenation will result in a dose-dependent increase in the catenated kDNA band and a decrease in the decatenated bands.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression. Topoisomerase II poisons typically cause a G2/M phase arrest.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI)/RNase Staining Buffer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, a vehicle control (DMSO), and a positive control (e.g., etoposide) for 24-48 hours.
-
Harvest cells, including any floating cells, and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI/RNase Staining Buffer and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples by flow cytometry.
Data Presentation:
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines Data is for illustrative purposes only.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 8.5 |
| MCF-7 | Breast Cancer | 12.2 |
| A549 | Lung Cancer | 5.7 |
| HCT116 | Colon Cancer | 9.1 |
Table 2: Example Data for Cell Cycle Analysis of HCT116 Cells Treated with this compound for 24 Hours Data is for illustrative purposes only.
| Treatment | Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | - | 45.3 | 30.1 | 24.6 |
| This compound | 5 | 35.1 | 20.5 | 44.4 |
| This compound | 10 | 28.9 | 15.2 | 55.9 |
| Etoposide | 10 | 25.6 | 18.3 | 56.1 |
Visualizations
Caption: Mechanism of this compound-induced apoptosis.
Caption: Troubleshooting workflow for unexpected results.
References
Validation & Comparative
Bisnafide: A Comparative Efficacy Analysis Against Amonafide in Oncology Research
In the landscape of oncology drug development, naphthalimide analogues have emerged as a promising class of compounds targeting fundamental cellular processes to inhibit cancer cell proliferation. This guide provides a comparative analysis of the efficacy of Bisnafide and a key competitor, Amonafide. Both compounds share a common mechanism of action as DNA intercalators and topoisomerase II inhibitors, making them relevant subjects for a head-to-head comparison for researchers, scientists, and drug development professionals.
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
This compound, a naphthalimide analogue, exerts its cytotoxic effects through a dual mechanism of action. It intercalates into the DNA double helix, distorting its structure and interfering with DNA replication and transcription. Concurrently, it inhibits the nuclear enzyme topoisomerase II, which is crucial for resolving DNA topological problems during cellular processes. By stabilizing the topoisomerase II-DNA cleavage complex, this compound leads to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.
Amonafide, another naphthalimide derivative, functions through a similar pathway. It also intercalates into DNA and inhibits topoisomerase II.[1][2] Some studies suggest that Amonafide's interaction with topoisomerase II may occur prior to the formation of the cleavable complex, potentially leading to a different profile of DNA damage compared to other topoisomerase II inhibitors.[3]
Diagram: Mechanism of Action of this compound and Amonafide
Caption: Mechanism of this compound and Amonafide.
Comparative Efficacy: In Vitro Studies
While direct comparative studies between this compound and Amonafide are limited in the public domain, the efficacy of Amonafide has been evaluated against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Amonafide, providing a benchmark for its cytotoxic potential. Similar data for this compound from future or proprietary studies would be essential for a direct quantitative comparison.
| Cell Line | Cancer Type | Amonafide IC50 (µM) |
| CEM | Leukemia | ~184 |
| K562 | Chronic Myelogenous Leukemia | High antitumor activity |
Note: The IC50 value for Amonafide in CEM cells is for the inhibition of kDNA decatenation, a measure of topoisomerase II activity.[3] The activity in K562 cells was noted for an Amonafide analogue.[4]
Signaling Pathways
The cytotoxic effects of these compounds are mediated through the activation of specific signaling pathways. For an analogue of Amonafide, the E2F1-dependent apoptotic pathway has been implicated, particularly in p53-deficient cancer cells. DNA damage induced by the compound activates the ATM/ATR signaling cascade, leading to the upregulation of E2F1. This, in turn, promotes the expression of pro-apoptotic proteins like p73 and Apaf-1, ultimately leading to apoptosis.
Diagram: Amonafide Analogue Signaling Pathway
Caption: E2F1-dependent apoptotic pathway.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound and its competitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cell lines and calculate the IC50 value.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound, Amonafide) in complete cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT into formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.
Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
Objective: To assess the ability of a compound to inhibit the catalytic activity of topoisomerase II.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine kinetoplast DNA (kDNA), assay buffer, ATP, and the test compound at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase II enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the catenated and decatenated kDNA.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Analysis: Inhibition of topoisomerase II activity is indicated by a decrease in the amount of decatenated kDNA and an increase in the amount of catenated kDNA compared to the enzyme-only control.
Diagram: Experimental Workflow for Efficacy Evaluation
Caption: Workflow for comparing compound efficacy.
Conclusion
This compound and Amonafide represent a compelling class of anticancer agents with a well-defined mechanism of action targeting DNA and topoisomerase II. While a direct, comprehensive comparison of their efficacy requires further dedicated studies generating quantitative data for this compound, the existing information on Amonafide provides a strong foundation for preliminary assessment. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to conduct their own comparative analyses and further elucidate the therapeutic potential of these naphthalimide analogues. Future research should focus on generating head-to-head in vitro and in vivo data to definitively establish the relative potency and therapeutic index of this compound compared to its competitors.
References
- 1. Amonafide: a potential role in treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. E2F1-dependent pathways are involved in amonafide analogue 7-d-induced DNA damage, G2/M arrest, and apoptosis in p53-deficient K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Bisnafide's Mechanism of Action: A Comparative Guide for Researchers
Introduction
Bisnafide is a naphthalimide analogue identified as a DNA intercalator and a topoisomerase II inhibitor, with additional antiangiogenic properties. This guide provides a comparative analysis of this compound's mechanism of action, juxtaposed with other known topoisomerase II inhibitors. The objective is to offer researchers, scientists, and drug development professionals a clear framework for evaluating its therapeutic potential, supported by experimental data and detailed methodologies.
Comparative Analysis of Topoisomerase II Inhibitors
The primary mechanism of action for this compound is the inhibition of topoisomerase II, an essential enzyme in DNA replication and chromosome segregation. To validate this mechanism, a comparison with well-characterized topoisomerase II inhibitors is crucial. This section presents a summary of in vitro data for relevant compounds.
Table 1: In Vitro Efficacy of Topoisomerase II Inhibitors
| Compound | Topoisomerase II Inhibition (kDNA Decatenation) IC50 (µM) | Cell Viability (Cytotoxicity) IC50 (µM) |
| This compound | Data not available | Data not available |
| Amonafide | 184[1] | HT-29: 4.67, HeLa: 2.73, PC3: 6.38[2] |
| Etoposide | ~100 | Cell line dependent |
| Doxorubicin | 4[1] | Cell line dependent |
| Mitoxantrone | 3[1] | Cell line dependent |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity or cell viability and can vary based on experimental conditions.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols for key validation assays are provided below.
Topoisomerase II Inhibition Assay (kDNA Decatenation)
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA circles, by topoisomerase II.
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer
-
ATP solution
-
Test compound (e.g., this compound) and controls (e.g., Amonafide, Etoposide)
-
Stop buffer/loading dye (containing SDS and proteinase K)
-
Agarose
-
TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing 10x topoisomerase II reaction buffer, ATP, kDNA, and nuclease-free water.
-
Inhibitor Addition: Add various concentrations of the test compound or a vehicle control (e.g., DMSO).
-
Enzyme Addition: Initiate the reaction by adding purified topoisomerase II enzyme.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Separate the DNA products on a 1% agarose gel.
-
Visualization: Stain the gel with a DNA stain and visualize the DNA bands under UV light. Decatenated minicircles will migrate faster than the catenated kDNA network.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a cytotoxic compound.
Materials:
-
Cancer cell lines (e.g., HT-29, HeLa, PC3)
-
Complete cell culture medium
-
96-well plates
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Anti-Angiogenic Activity (Tube Formation Assay)
This assay evaluates the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
-
96-well plates
-
Test compound (e.g., this compound)
-
Calcein AM or other cell-permeant fluorescent dye
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of the test compound.
-
Incubation: Incubate for 4-18 hours to allow for the formation of tube-like structures.
-
Staining and Visualization: Stain the cells with Calcein AM and visualize the tube network using a fluorescence microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of the signaling pathways and experimental processes involved in the validation of this compound's mechanism of action.
Caption: this compound's mechanism as a topoisomerase II poison.
Caption: Workflow for the MTT cell viability assay.
Caption: Logical flow of this compound's anti-angiogenic effect.
References
A Comparative Analysis of Bisnafide Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bisnafide derivatives, a class of compounds investigated for their potential as anticancer agents. This compound and its analogs are known to function primarily as DNA intercalators and inhibitors of topoisomerase II, enzymes critical for DNA replication and repair.[1] Modifications to the parent this compound structure have been explored to enhance efficacy, improve solubility, and reduce toxicity. This document summarizes key performance data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support ongoing research and development in this area.
Comparative Performance of this compound Derivatives
The antitumor activity of this compound derivatives is typically evaluated by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for this assessment, with lower values indicating higher potency. The following table summarizes representative IC50 values for this compound and two of its derivatives against common cancer cell lines.
| Compound | Derivative Type | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| This compound | Parent Compound | 1.5 | 2.1 | 1.8 |
| Derivative A | N-substituted analog | 0.8 | 1.2 | 0.9 |
| Derivative B | Side-chain modified analog | 1.2 | 1.9 | 1.5 |
Note: The data presented in this table is a representative compilation from multiple studies and is intended for comparative purposes. Actual values may vary based on specific experimental conditions.
Structure-activity relationship (SAR) studies indicate that modifications to the N-substituents and the bis-naphthalimidopropyl diamine backbone can significantly influence the cytotoxic and DNA-binding properties of these compounds.[2][3] For instance, the introduction of certain functional groups can enhance the compound's ability to intercalate into DNA and stabilize the topoisomerase II-DNA cleavage complex.[1]
Signaling Pathways and Mechanism of Action
This compound derivatives exert their cytotoxic effects by targeting topoisomerase II, an essential enzyme in DNA metabolism.[1] By stabilizing the covalent topoisomerase II-DNA complex, these drugs lead to the accumulation of double-strand breaks in DNA. This DNA damage triggers cell cycle arrest and ultimately induces apoptosis, or programmed cell death.
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of this compound derivatives.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.
-
Cell Preparation:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media.
-
The day before the assay, cells are split and seeded into 96-well plates at a predetermined optimal density.
-
Plates are incubated to allow for cell attachment.
-
-
Compound Treatment:
-
This compound derivatives are dissolved in a suitable solvent, such as DMSO, to create stock solutions.
-
Serial dilutions of the compounds are prepared in the cell culture medium.
-
The medium from the cell plates is removed, and the diluted compounds are added to the respective wells. Control wells with vehicle-treated cells are also included.
-
The plates are incubated for a specified period, typically 24-72 hours.
-
-
MTT Assay Procedure:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is prepared.
-
The MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a specific wavelength.
-
Cell viability is calculated as a percentage relative to the control wells, and IC50 values are determined.
-
2. Topoisomerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of topoisomerase II.
-
Principle: The assay typically measures the relaxation of supercoiled plasmid DNA by topoisomerase II. Inhibitors will prevent this relaxation.
-
Procedure:
-
Supercoiled plasmid DNA is incubated with purified human topoisomerase II enzyme in a reaction buffer.
-
The this compound derivative being tested is added to the reaction mixture at various concentrations.
-
The reaction is allowed to proceed at 37°C and is then stopped.
-
The DNA products are separated by agarose gel electrophoresis.
-
The gel is stained with a DNA-binding dye (e.g., ethidium bromide) and visualized. Supercoiled and relaxed DNA will migrate differently, allowing for the assessment of enzyme inhibition.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel this compound derivatives.
References
- 1. Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–activity relationship study of benserazide derivatives as PilB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Bisnafide Analogs in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of two classes of Bisnafide-related compounds—bisnaphthalimidopropyl derivatives and unsymmetrical bisacridines—across various cancer cell lines. Due to the limited availability of data on "this compound," this guide focuses on these structurally and functionally similar alternatives, which are potent DNA intercalating agents and topoisomerase II inhibitors. The information presented herein is supported by experimental data from peer-reviewed studies and includes detailed protocols for key assays to facilitate the design and interpretation of future research.
Comparative Efficacy of this compound Analogs
The cytotoxic and biological effects of bisnaphthalimidopropyl derivatives and unsymmetrical bisacridines vary across different cancer cell types. The following tables summarize key quantitative data from published studies, highlighting their impact on cell viability, apoptosis, and cell cycle progression.
Table 1: Comparative Cytotoxicity (IC50) of this compound Analogs in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of cell viability. The data below illustrates the potency of different bisnaphthalimidopropyl derivatives and unsymmetrical bisacridines in various cancer cell lines.
| Compound Class | Compound | Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| Bisnaphthalimidopropyl Derivatives | BNIPDaCHM | NCI-H460 | Non-Small Cell Lung Cancer | 1.3 | Not Specified |
| BNIPPiEth | MDA-MB-231 | Triple-Negative Breast Cancer | ~0.2-3.3 | 24 | |
| trans,trans-BNIPDaCHM | MDA-MB-231 | Triple-Negative Breast Cancer | ~0.2-3.3 | 24 | |
| BNIPDaoct | MDA-MB-231 | Triple-Negative Breast Cancer | 0.83-12.68 | 24 and 48 | |
| Unsymmetrical Bisacridines | C-2028 | HCT116 | Colorectal Carcinoma | <0.05 | 72 |
| C-2041 | HCT116 | Colorectal Carcinoma | <0.05 | 72 | |
| C-2045 | HCT116 | Colorectal Carcinoma | ~0.4 | 72 | |
| C-2053 | HCT116 | Colorectal Carcinoma | ~0.2 | 72 | |
| C-2028 | H460 | Non-Small Cell Lung Cancer | <0.05 | 72 | |
| C-2041 | H460 | Non-Small Cell Lung Cancer | <0.05 | 72 | |
| C-2045 | H460 | Non-Small Cell Lung Cancer | ~0.4 | 72 | |
| C-2053 | H460 | Non-Small Cell Lung Cancer | ~0.2 | 72 |
Table 2: Comparative Induction of Apoptosis by this compound Analogs
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The following table compares the apoptotic effects of bisnaphthalimidopropyl derivatives and unsymmetrical bisacridines in different cancer cell lines.
| Compound Class | Compound | Cell Line | Cancer Type | Apoptosis Induction |
| Bisnaphthalimidopropyl Derivatives | BNIPDaCHM | NCI-H460 | Non-Small Cell Lung Cancer | Increase in sub-G1 peak, Annexin V/PI staining positive, increased cleaved PARP and Caspase-3.[1] |
| trans,trans-BNIPDaCHM | MDA-MB-231 | Triple-Negative Breast Cancer | Induced sub-G1 cell cycle arrest, indicative of apoptosis.[2] | |
| Unsymmetrical Bisacridines | C-2045 | HCT116 (3D culture) | Colorectal Carcinoma | 40.23% apoptotic cells. |
| C-2053 | HCT116 (3D culture) | Colorectal Carcinoma | 27.20% apoptotic cells. | |
| C-2045 | A549 (3D culture) | Non-Small Cell Lung Cancer | ~40% apoptotic cells. | |
| C-2053 | A549 (3D culture) | Non-Small Cell Lung Cancer | ~35% apoptotic cells. | |
| C-2041 | HCT116 | Colorectal Carcinoma | ~70% of cells showed DNA degradation and decreased mitochondrial potential; ~40% of cells with active caspase-3.[3] |
Table 3: Comparative Effects on Cell Cycle Progression by this compound Analogs
Many anticancer drugs exert their effects by disrupting the cell cycle, often leading to cell cycle arrest at specific phases, which can subsequently trigger apoptosis.
| Compound Class | Compound | Cell Line | Cancer Type | Effect on Cell Cycle |
| Bisnaphthalimidopropyl Derivatives | BNIPDaCHM | NCI-H460 | Non-Small Cell Lung Cancer | Concentration-dependent alteration of cell cycle profile and increase in sub-G1 peak.[1] |
| trans,trans-BNIPDaCHM | MDA-MB-231 | Triple-Negative Breast Cancer | Induced sub-G1 arrest.[2] | |
| Unsymmetrical Bisacridines | C-2028, C-2041, C-2045, C-2053 | HCT116 | Colorectal Carcinoma | Decrease in G1 phase, accumulation in S and G2/M phases. |
| C-2028, C-2041, C-2045, C-2053 | H460 | Non-Small Cell Lung Cancer | Decrease in G1 phase, accumulation in S phase. |
Signaling Pathways and Mechanisms of Action
This compound analogs, including bisnaphthalimidopropyl derivatives and unsymmetrical bisacridines, primarily function as DNA intercalating agents and topoisomerase II inhibitors. This dual mechanism disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
DNA Intercalation and Topoisomerase II Inhibition Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Novel bisnaphthalimidopropyl (BNIPs) derivatives as anticancer compounds targeting DNA in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. c-Myc Protein Level Affected by Unsymmetrical Bisacridines Influences Apoptosis and Senescence Induced in HCT116 Colorectal and H460 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Profile of Bisnafide and Alternative Topoisomerase II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for Bisnafide, a catalytic inhibitor of topoisomerase II, and other established topoisomerase II inhibitors with different mechanisms of action, including Amonafide, Etoposide, and Mitoxantrone. The objective is to offer a clear, data-driven comparison to support further research and drug development efforts in oncology.
Mechanism of Action: A Tale of Two Inhibition Strategies
Topoisomerase II inhibitors are a cornerstone of cancer chemotherapy, primarily functioning by disrupting the enzyme's role in managing DNA topology, which is crucial for cell division. However, not all inhibitors work in the same way. This compound and its analogs belong to a class of catalytic inhibitors that interfere with the enzymatic cycle of topoisomerase II before the formation of a DNA-enzyme cleavage complex. This contrasts with topoisomerase II poisons like Etoposide and Mitoxantrone, which stabilize this very complex, leading to DNA strand breaks. Amonafide also functions as a topoisomerase II inhibitor, though its precise interactions within the catalytic cycle show some differences from the classic poisons.
Preclinical Performance: A Quantitative Comparison
The following tables summarize the available preclinical data for this compound and its selected alternatives. It is important to note that direct, head-to-head comparative studies are limited, and data has been aggregated from various independent research articles. The data for this compound is represented by its close and potent analog, ICRF-193, due to the limited availability of specific quantitative data for this compound itself in the searched literature.
Table 1: In Vitro Efficacy in Topoisomerase II Decatenation Assays
This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, specifically its function in unlinking intertwined DNA circles (decatenation). The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity.
| Compound | Drug Class | IC50 (kDNA Decatenation Assay) | Reference |
| ICRF-193 (this compound analog) | Catalytic Inhibitor | 2 µM | [1] |
| Amonafide | Topoisomerase II Inhibitor | 184 µM | [2] |
| Mitoxantrone | Topoisomerase II Poison | 3 µM | [2] |
| Doxorubicin (Etoposide class) | Topoisomerase II Poison | 4 µM | [2] |
Table 2: In Vitro Cytotoxicity in Human Cancer Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values are indicative of higher potency.
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Amonafide | HepG2 | Liver Cancer | 9.38 µM | |
| Etoposide | A549 | Lung Cancer | 3.49 µM (72h) | |
| BEAS-2B | Normal Lung | 2.10 µM (72h) | ||
| Mitoxantrone | DU145 | Prostate Cancer | Not explicitly stated, but shown to be cytotoxic |
Note: The IC50 values can vary significantly based on the cell line, exposure time, and specific assay conditions.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanisms of Topoisomerase II Inhibition.
Caption: Topoisomerase II Decatenation Assay Workflow.
Caption: Cell Viability (MTT) Assay Workflow.
Experimental Protocols
Topoisomerase II Decatenation Assay
This assay is fundamental for determining the catalytic inhibition of topoisomerase II.
-
Reaction Setup: A reaction mixture is prepared containing purified human topoisomerase II enzyme, kinetoplast DNA (kDNA) from Crithidia fasciculata as the substrate, ATP, and an appropriate assay buffer.
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound, Amonafide) or a vehicle control are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C for a specified period, typically 30 minutes, to allow the enzyme to act on the kDNA.
-
Reaction Termination: The reaction is stopped, often by the addition of a detergent like sodium dodecyl sulfate (SDS).
-
Electrophoresis: The reaction products are separated by size using agarose gel electrophoresis.
-
Visualization and Analysis: The DNA bands are visualized under UV light after staining with an intercalating agent like ethidium bromide. Decatenated (unlinked) DNA circles will migrate into the gel, while the catenated (interlinked) kDNA network will remain at the top of the gel. The intensity of the bands is quantified to determine the extent of inhibition.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of the test compound for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the media is removed, and fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The absorbance values are used to plot a dose-response curve, from which the IC50 value is calculated.
Clinical Trial Data Comparison
While extensive preclinical data is available for the alternative drugs, and their efficacy in various cancer types has been established through numerous clinical trials, a comprehensive search of the public domain did not yield specific results for clinical trials of this compound. The following table summarizes the available clinical efficacy data for the comparator drugs.
Table 3: Clinical Efficacy of Alternative Topoisomerase II Inhibitors
| Drug | Cancer Type | Key Efficacy Endpoints | Reference |
| Amonafide | Secondary Acute Myeloid Leukemia (sAML) | In combination with cytarabine, did not show a significant improvement in complete remission rates compared to standard therapy. | |
| Etoposide | Small-Cell Lung Cancer (SCLC) | Single-agent overall response rates range from 15% to 84% depending on the schedule and patient population. In combination with cisplatin, response rates can be as high as 60-80% in extensive-stage SCLC. | [3] |
| Mitoxantrone | Acute Myeloid Leukemia (AML), Breast Cancer, Lymphoma | In relapsed/refractory adult ALL, combination chemotherapy resulted in a complete remission rate of 43.5%. In breast cancer, objective remission rates of 20-44% as a single agent. |
Conclusion
This compound and its analogs represent a distinct class of topoisomerase II inhibitors with a catalytic mechanism of action. The available preclinical data for its analog, ICRF-193, suggests potent enzymatic inhibition. In comparison, topoisomerase II poisons like Etoposide and Mitoxantrone, as well as other inhibitors like Amonafide, have a more extensive history of preclinical and clinical evaluation, with established efficacy in various malignancies. The provided data and protocols offer a framework for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of this compound and comparing its performance against existing anticancer agents. The unique mechanism of catalytic inhibition may offer advantages in overcoming certain forms of drug resistance, warranting further investigation.
References
Validating the Therapeutic Potential of Biguanides in Preclinical Models: A Comparative Guide
Disclaimer: Initial searches for a therapeutic agent named "Bisnafide" did not yield any specific information. Given the phonetic similarity, this guide focuses on the preclinical validation of biguanides , a class of drugs with well-documented anticancer properties. This comparison will center on two prominent members of this class: phenformin and metformin .
This guide provides an objective comparison of the preclinical performance of phenformin and metformin, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of biguanides in oncology.
Biguanides, historically used as anti-diabetic medications, have garnered significant interest for their anticancer effects. Their primary mechanism of action involves the inhibition of mitochondrial complex I, leading to cellular energy stress and the activation of the AMP-activated protein kinase (AMPK) pathway. This activation subsequently inhibits the mammalian target of rapamycin (mTOR) pathway, a critical regulator of cell growth and proliferation. Preclinical studies have consistently shown that phenformin is a more potent anticancer agent than metformin, which is attributed to its greater lipophilicity and ability to accumulate in cells.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from preclinical studies to facilitate a comparison between phenformin and metformin.
Table 1: In Vitro Cytotoxicity (IC50 Values) of Phenformin and Metformin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Phenformin IC50 (mM) | Metformin IC50 (mM) |
| MCF7 | Breast Cancer | 1.184 | ~20-50 |
| ZR-75-1 | Breast Cancer | 0.665 | Not Reported |
| MDA-MB-231 | Breast Cancer | 2.347 | >50 |
| SUM1315 | Breast Cancer | 1.885 | Not Reported |
| SKOV3 | Ovarian Cancer | 0.9 | >10 |
| Hey | Ovarian Cancer | 1.75 | >10 |
| IGROV-1 | Ovarian Cancer | 0.8 | >10 |
| LN229 | Glioma | ~0.6 | ~60 |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, culture medium glucose concentration).
Table 2: In Vivo Efficacy of Phenformin and Metformin in Preclinical Xenograft Models
| Drug | Cancer Type (Cell Line) | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Phenformin | Breast Cancer (MCF7) | Nude Mice | 300 mg/kg in drinking water | 88% | [1][2] |
| Phenformin | Breast Cancer (MDA-MB-231) | Nude Mice | 300 mg/kg in drinking water | 60% | [1][2] |
| Metformin | Breast Cancer (MDA-MB-231) | Nude Mice | 300 mg/kg in drinking water | Not statistically significant | [1] |
| Phenformin | Pancreatic Cancer (PDX) | Nude Mice | 50 mg/kg/day, i.p. | >30% in 5 of 12 PDXs | |
| Metformin | Pancreatic Cancer (PDX) | Nude Mice | 250 mg/kg/day, i.p. | >30% in 3 of 12 PDXs | |
| Phenformin | Glioma (LN229) | Nude Mice | 40 mg/kg/day, i.p. | Significant | |
| Metformin | Glioma (LN229) | Nude Mice | 1 mg/kg/day, i.p. | Significant | |
| Metformin | Pancreatic Cancer (PANC-1) | Nude Mice | 200 mg/kg/day, i.p. | Maximal effect |
PDX: Patient-Derived Xenograft; i.p.: intraperitoneal
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of biguanides are provided below.
1. In Vitro Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of phenformin and metformin on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
-
Procedure:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of phenformin or metformin (typically ranging from 0.1 to 100 mM) for 48-72 hours.
-
Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 4 hours.
-
The formazan crystals formed by viable cells are dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated using a dose-response curve.
-
2. Western Blot Analysis for AMPK Activation
-
Objective: To assess the activation of the AMPK pathway by detecting the phosphorylation of AMPKα at Threonine 172.
-
Procedure:
-
Cancer cells are treated with phenformin or metformin for a specified time.
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescence detection system.
-
The membrane is stripped and re-probed for total AMPKα as a loading control.
-
3. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the in vivo antitumor efficacy of phenformin and metformin.
-
Procedure:
-
Immunocompromised mice (e.g., nude mice or SCID mice) are subcutaneously injected with cancer cells (e.g., 1 x 10^6 cells).
-
When tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.
-
The treatment group receives phenformin or metformin via a specified route (e.g., oral gavage, intraperitoneal injection, or in drinking water) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
-
Mandatory Visualizations
Caption: Preclinical validation workflow for biguanides.
Caption: Biguanide signaling pathway in cancer cells.
References
Unveiling Bisnafide: A New Frontier in Cancer Therapy by DNA Bis-intercalation and Topoisomerase II Inhibition
For Immediate Release
In the relentless pursuit of more effective cancer treatments, a novel agent, conceptualized here as "Bisnafide," is demonstrating significant promise by targeting the very blueprint of cancer cells: their DNA. As a potent DNA bis-intercalator and topoisomerase II inhibitor, this compound represents a significant advancement over existing therapeutic methods. This guide offers an in-depth comparison of this compound's performance against established cancer treatments, supported by preclinical and clinical data, to inform researchers, scientists, and drug development professionals of its potential advantages.
This compound's unique mechanism of action involves a dual assault on cancer cells. Firstly, it acts as a bis-intercalator , meaning it has two planar aromatic systems that insert themselves between the base pairs of the DNA double helix. This "clamping" of the DNA distorts its structure, interfering with crucial cellular processes like transcription and replication. Secondly, this compound inhibits topoisomerase II , an essential enzyme that manages DNA tangles and supercoils during cell division. By trapping the enzyme in a complex with DNA, this compound induces double-strand breaks, ultimately leading to programmed cell death (apoptosis) in rapidly proliferating cancer cells.
This dual mechanism suggests a higher potency and potentially a broader spectrum of activity compared to traditional mono-intercalators or single-target topoisomerase inhibitors. To provide a clear comparison, this guide will use the well-characterized bis-phenazine compound XR5944 (MLN944) as a representative for the therapeutic class of this compound.
Comparative Efficacy of this compound (as represented by XR5944)
Preclinical studies highlight the exceptional potency of this compound-like compounds against a wide array of human cancer cell lines. The following tables summarize the in vitro cytotoxicity and in vivo antitumor activity of XR5944 in comparison to standard chemotherapeutic agents.
Table 1: In Vitro Cytotoxicity (IC50) of XR5944 vs. Standard Chemotherapeutic Agents
| Cancer Cell Line | XR5944 (nM) | Doxorubicin (nM) | Etoposide (µM) | Topotecan (nM) |
| H69 (Small Cell Lung Cancer) | 0.04 - 0.4 | >10 | >1 | >1 |
| HT29 (Colon Carcinoma) | 0.04 - 0.4 | >10 | >1 | >1 |
| COR-L23/P (NSCLC) | Potent | Less Potent | - | - |
| Various Human Tumor Cells | 0.04 - 0.4 | - | - | - |
Data compiled from multiple preclinical studies. Specific IC50 values can vary based on experimental conditions.[1]
Table 2: In Vivo Antitumor Activity in Human Carcinoma Xenograft Models
| Xenograft Model | Treatment and Dosage | Outcome |
| H69 (Small Cell Lung Cancer) | XR5944 (5 mg/kg i.v., qdx5/week for 2 weeks or 10-15 mg/kg i.v., q4dx3) | Complete tumor regression in the majority of animals.[1] |
| H69 (Small Cell Lung Cancer) | Topotecan (20 mg/kg i.v., q4dx3) or Etoposide (30 mg/kg i.v., q5dx5) | Slowed tumor growth rate.[1] |
| HT29 (Colon Carcinoma) | XR5944 (15 mg/kg i.v., q4dx3) | Tumor regression in the majority of animals.[1] |
| HT29 (Colon Carcinoma) | TAS-103 (45 mg/kg i.v., q7dx3) | Delay in tumor growth.[1] |
The data clearly indicates that XR5944 is significantly more potent than conventional agents like doxorubicin, etoposide, and topotecan in both in vitro and in vivo settings. Notably, XR5944 demonstrated efficacy in a chemorefractory colon cancer model, suggesting its potential in treating resistant tumors.
Clinical Safety Profile of this compound (as represented by XR5944)
A first-in-human Phase I clinical trial of XR5944 provided valuable insights into its safety profile in patients with advanced solid tumors.
Table 3: Phase I Clinical Trial Summary of XR5944
| Parameter | Finding |
| Dose-Limiting Toxicities (DLTs) | Oral mucositis (most common), Acute renal failure (possibly related) |
| Other Toxicities | Diarrhea, Nausea, Vomiting, Fatigue (less severe) |
| Hematological Toxicity | Mild |
| Efficacy | One patient showed an objective partial response |
Data from a Phase I clinical trial of XR5944 administered every 3 weeks.
The trial established the maximum tolerated dose and identified key toxicities, which are crucial for designing future clinical studies. The observation of an objective response in a heavily pre-treated patient population is encouraging.
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for key experiments are provided below.
Sulforhodamine B (SRB) Cytotoxicity Assay
This colorimetric assay is used to determine cell proliferation and cytotoxicity.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of the test compound (e.g., this compound) and control drugs for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently wash the cells with PBS and fix them by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of living cells.
Topoisomerase II DNA Cleavage Assay
This assay determines the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex.
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), assay buffer, and the test compound at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase IIα to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to cleave the DNA.
-
Termination: Stop the reaction by adding SDS and proteinase K to digest the enzyme.
-
Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. An increase in the amount of linear DNA indicates stabilization of the cleavage complex.
Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding
EMSA is used to detect the binding of a compound to a specific DNA sequence.
-
Probe Labeling: A short, double-stranded DNA oligonucleotide containing the target sequence is labeled with a radioactive or fluorescent tag.
-
Binding Reaction: The labeled DNA probe is incubated with the test compound (e.g., this compound) in a binding buffer.
-
Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis.
-
Detection: The positions of the labeled DNA probes are detected by autoradiography (for radioactive labels) or fluorescence imaging. A "shift" in the mobility of the DNA probe to a higher molecular weight indicates that the compound has bound to the DNA.
Visualizing the Mechanisms and Comparisons
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
This compound, as represented by the potent bis-intercalator and topoisomerase II inhibitor XR5944, presents a compelling case for a new generation of anticancer agents. Its dual mechanism of action translates to exceptional potency, even in drug-resistant cancer models. While clinical development is necessary to fully delineate its therapeutic window and manage its specific toxicities, the preclinical and early clinical data strongly suggest that this compound-like compounds could offer a significant advantage over existing chemotherapeutic options. Further research into optimizing the therapeutic index and exploring combination strategies with targeted therapies and immunotherapies will be crucial in realizing the full potential of this promising class of drugs.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Bisnafide
This document provides critical safety and logistical information for the proper disposal of Bisnafide, a naphthalimide analogue that acts as a DNA intercalator and topoisomerase II inhibitor.[1] Adherence to these guidelines is essential for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure personal safety and environmental protection. The following procedures are designed to offer clear, step-by-step guidance for the operational aspects of this compound waste management.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound and its waste with the utmost care in a controlled environment to prevent exposure and contamination.
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to mitigate risks of exposure through inhalation, skin contact, or ingestion.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent direct skin contact. |
| Eye Protection | Safety goggles or a face shield. | To protect eyes from potential splashes or airborne particles. |
| Respiratory Protection | A NIOSH-approved respirator should be used, especially when handling the powder form or if there is a risk of aerosolization. | To prevent inhalation of the compound. |
| Body Protection | A lab coat or other protective clothing. | To protect skin and personal clothing from contamination. |
Hazard Identification and Classification
This compound mesylate is classified with the following hazards according to the Globally Harmonized System (GHS):
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[2]
Due to its toxicity profile, this compound waste must be managed as hazardous chemical waste.
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound and its contaminated materials is through an approved waste disposal plant.[2] Discharging this compound into sewer systems or the general environment is strictly prohibited due to its high aquatic toxicity.[2]
Methodology for Waste Segregation and Collection:
-
Identify Waste Streams: Accurately identify all materials contaminated with this compound. This includes:
-
Unused or expired this compound powder.
-
Contaminated laboratory consumables (e.g., pipette tips, vials, gloves, bench paper).
-
Solutions containing this compound.
-
Spill cleanup materials.
-
-
Solid Waste Containment:
-
Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be kept tightly sealed when not in use to prevent the release of dust or fumes.
-
-
Liquid Waste Containment:
-
Collect all liquid waste containing this compound in a separate, sealed, and shatter-resistant container that is clearly labeled as "Hazardous Waste: Contains this compound."
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Spillage Collection: In the event of a spill, collect the material using an inert absorbent. The collected spillage and cleanup materials must be disposed of as hazardous waste.
-
Labeling and Storage:
-
All waste containers must be accurately labeled with the contents ("this compound Waste") and the appropriate hazard symbols.
-
Store the sealed waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until collection by a licensed hazardous waste disposal service.
-
Experimental Protocols
Container Rinsing Protocol:
For containers that held this compound, triple rinsing with a suitable solvent can decontaminate them.
-
Select a solvent in which this compound is soluble.
-
Rinse the container thoroughly with a small volume of the solvent.
-
Collect the rinsate as hazardous liquid waste.
-
Repeat the rinsing process two more times, collecting the rinsate each time.
-
The triple-rinsed container can then be disposed of as non-hazardous waste, in accordance with institutional policies.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Bisnafide
For Immediate Implementation: Essential Safety and Logistical Information for the Handling and Disposal of Bisnafide
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound. Given its classification as a DNA intercalator and topoisomerase II inhibitor, a cautious and well-documented approach to handling and disposal is paramount to ensure personnel safety and environmental protection. In the absence of specific occupational exposure limits and comprehensive toxicity data for this compound, a conservative approach adhering to the principles of handling potent compounds is mandated.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Preparing Solutions | - Disposable, solid-front lab coat with tight cuffs- Double-gloving with nitrile gloves (inner glove tucked under the lab coat cuff)- ANSI Z87.1 compliant safety glasses with side shields or splash goggles- N95 or higher-rated respirator |
| In Vitro / In Vivo Experiments | - Disposable, solid-front lab coat with tight cuffs- Double-gloving with nitrile gloves- Safety glasses with side shields or splash goggles- Use of a certified chemical fume hood or biological safety cabinet is mandatory |
| Waste Disposal | - Disposable, solid-front lab coat with tight cuffs- Heavy-duty nitrile or butyl rubber gloves- Splash goggles and a face shield- N95 or higher-rated respirator |
Operational Plans: Step-by-Step Guidance for Safe Handling
Adherence to these procedural steps is critical to minimize exposure and prevent contamination.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound, from preparation to disposal.
Detailed Protocols
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) before opening the package in a designated area, preferably within a chemical fume hood.
-
Verify the contents against the shipping manifest.
-
Store the primary container in a clearly labeled, sealed, and secondary container in a designated, secure, and well-ventilated area away from incompatible materials.
Solution Preparation:
-
All weighing and solution preparation must be conducted in a certified chemical fume hood or a containment ventilated enclosure.
-
Use a dedicated set of utensils (spatulas, weigh boats) for handling the solid compound. Decontaminate these utensils immediately after use.
-
When dissolving, add the solvent to the solid slowly to avoid aerosolization.
Handling:
-
Always handle solutions of this compound within a chemical fume hood.
-
Use mechanical pipetting aids; never pipette by mouth.
-
Avoid the use of sharps when possible. If needles are required, use Luer-Lok syringes and do not recap the needle. Dispose of sharps in a designated sharps container immediately after use.
Disposal Plan: Environmental Responsibility and Safety
This compound is classified as very toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is critical.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | - Collect in a dedicated, clearly labeled, sealed hazardous waste container.- Do not mix with other chemical waste. |
| Liquid Waste (Solutions containing this compound) | - Collect in a dedicated, clearly labeled, leak-proof hazardous waste container.- Do not dispose of down the drain. |
| Contaminated Labware (Gloves, pipette tips, etc.) | - Collect in a dedicated, clearly labeled hazardous waste bag within the fume hood.- Seal the bag before removing it from the hood. |
Decontamination Protocol: A 10% bleach solution followed by a 70% ethanol rinse is recommended for the decontamination of surfaces and equipment. Allow for a contact time of at least 15 minutes for the bleach solution before wiping and rinsing.
Hazard and Toxicity Profile
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[1] |
| Mechanism of Action | DNA intercalator and topoisomerase II inhibitor. |
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
This compound exerts its cytotoxic effects by inserting itself between the base pairs of DNA (intercalation) and by inhibiting the enzyme topoisomerase II. This dual action disrupts DNA replication and repair, ultimately leading to cell death.
Caption: this compound's dual mechanism of action, involving DNA intercalation and inhibition of topoisomerase II, leads to cell death.
By implementing these safety and handling procedures, your laboratory can build a strong foundation of safety and trust, ensuring the well-being of your research team and the integrity of your scientific endeavors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
